Somatostatin-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C127H191N37O34S3 |
|---|---|
Molecular Weight |
2876.3 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C127H191N37O34S3/c1-66(142-105(177)78(36-18-21-46-128)147-107(179)81(39-24-49-138-126(134)135)148-110(182)83(43-44-99(172)173)151-108(180)82(40-25-50-139-127(136)137)152-120(192)95-42-26-51-163(95)123(195)68(3)144-106(178)84(45-53-199-6)146-103(175)67(2)143-119(191)94-41-27-52-164(94)124(196)90(59-97(133)170)158-104(176)76(131)62-165)102(174)141-61-98(171)145-92-64-200-201-65-93(125(197)198)160-117(189)91(63-166)159-122(194)101(70(5)168)162-116(188)87(56-73-32-14-9-15-33-73)157-121(193)100(69(4)167)161-111(183)80(38-20-23-48-130)149-114(186)88(57-74-60-140-77-35-17-16-34-75(74)77)155-113(185)86(55-72-30-12-8-13-31-72)153-112(184)85(54-71-28-10-7-11-29-71)154-115(187)89(58-96(132)169)156-109(181)79(150-118(92)190)37-19-22-47-129/h7-17,28-35,60,66-70,76,78-95,100-101,140,165-168H,18-27,36-59,61-65,128-131H2,1-6H3,(H2,132,169)(H2,133,170)(H,141,174)(H,142,177)(H,143,191)(H,144,178)(H,145,171)(H,146,175)(H,147,179)(H,148,182)(H,149,186)(H,150,190)(H,151,180)(H,152,192)(H,153,184)(H,154,187)(H,155,185)(H,156,181)(H,157,193)(H,158,176)(H,159,194)(H,160,189)(H,161,183)(H,162,188)(H,172,173)(H,197,198)(H4,134,135,138)(H4,136,137,139)/t66-,67-,68-,69+,70+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,100-,101-/m0/s1 |
InChI Key |
ULSWSROTDLVALI-YJEPMDBQSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Primary Structure of Ovine Hypothalamic Somatostatin-25
Introduction
Somatostatin is a neuropeptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various other hormones, including growth hormone and insulin.[1][2][3] It exists in two primary bioactive forms, Somatostatin-14 and Somatostatin-28, which are derived from the cleavage of a single preproprotein.[1][4] Ovine hypothalamic extracts have been a key source for the isolation and characterization of these peptides. This guide provides a detailed technical overview of the primary structure of a related peptide, this compound, isolated from ovine hypothalamus, focusing on its amino acid sequence, the experimental protocols used for its structural determination, and its associated signaling pathways.
Primary Structure of Ovine Hypothalamic this compound
Ovine hypothalamic this compound is a 25-amino acid peptide. Its structure is identical to that of ovine Somatostatin-28, with the exception that the first three N-terminal residues (Ser-Ala-Asn) are absent.[5][6][7] The primary structure was elucidated by Esch et al. in 1980.[5][7]
Amino Acid Sequence
The complete amino acid sequence of ovine hypothalamic this compound is presented below.
| Table 1: Amino Acid Sequence of Ovine Hypothalamic this compound |
| Sequence: Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH |
| A disulfide bridge connects the two Cysteine (Cys) residues.[4] |
Note: The original isolation found the methionine residue to be oxidized to methionine sulfoxide.[5][6]
Experimental Determination of Primary Structure
The determination of the primary structure of ovine this compound involved a multi-step process encompassing isolation, purification, sequencing, and confirmation.[5][6][7]
Experimental Workflow
The overall workflow for the structural determination of ovine hypothalamic this compound is depicted below.
References
- 1. Somatostatin - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Primary structure of ovine hypothalamic somatostatin-28 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Primary structure of ovine hypothalamic somatostatin-28 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of Somatostatin-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-25 (SS-25) is a member of the somatostatin family of neuropeptide hormones, which are renowned for their potent inhibitory effects on endocrine and exocrine secretions, neurotransmission, and cell proliferation. As an N-terminally extended form of Somatostatin-14 (SS-14), SS-25, along with Somatostatin-28 (SS-28), represents one of the primary biologically active forms derived from the preprosomatostatin precursor. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols for key assays are provided, and signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Somatostatin and its related peptides are pivotal regulators of numerous physiological processes. Discovered initially as an inhibitor of growth hormone (GH) secretion from the pituitary gland, the functional repertoire of somatostatins has expanded to include modulation of insulin and glucagon release, regulation of gastrointestinal motility and secretion, and control of cellular growth and differentiation. The biological effects of somatostatins are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. This compound, a 25-amino acid peptide, demonstrates significant biological activity, often with greater potency and a longer duration of action compared to the more extensively studied Somatostatin-14.
Synthesis and Processing of this compound
This compound is not a direct product of gene transcription but rather a post-translational product of the preprosomatostatin gene. The process is as follows:
-
Transcription and Translation: The somatostatin gene is transcribed into mRNA, which is then translated into the 116-amino acid precursor protein, preprosomatostatin.
-
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved to yield prosomatostatin.
-
Proteolytic Processing: Prosomatostatin undergoes tissue-specific endoproteolytic cleavage to generate the various active forms of somatostatin. Cleavage at a monobasic site yields Somatostatin-28. This compound is also derived from this precursor. Further processing of Somatostatin-28 can yield Somatostatin-14.
Receptor Binding and Affinity
Table 1: Comparative Binding Affinities (Ki in nM) of Somatostatin-14 and Somatostatin-28 for Human Somatostatin Receptors
| Receptor Subtype | Somatostatin-14 (Ki, nM) | Somatostatin-28 (Ki, nM) |
| SSTR1 | ~0.5 - 2.0 | ~0.5 - 2.0 |
| SSTR2 | ~0.1 - 1.0 | ~0.1 - 1.0 |
| SSTR3 | ~0.5 - 2.5 | ~0.5 - 2.5 |
| SSTR4 | ~1.0 - 5.0 | ~1.0 - 5.0 |
| SSTR5 | ~0.2 - 1.5 | ~0.1 - 0.8 |
Note: These values are approximate and can vary depending on the cell line and assay conditions. Data are compiled from multiple sources in the scientific literature.
Signaling Pathways
Upon binding to its cognate receptors, this compound initiates a cascade of intracellular signaling events primarily mediated by inhibitory G proteins (Gi/o). These pathways are crucial for its diverse biological effects.
Inhibition of Adenylyl Cyclase
A primary mechanism of action for all somatostatin receptors is the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). This pathway is fundamental to the inhibitory effects of somatostatin on hormone secretion.
References
Somatostatin-25: A Technical Guide to its Role in Growth Hormone Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-25 (SST-25), a member of the somatostatin peptide family, plays a significant role in the regulation of the endocrine system, most notably in the potent inhibition of growth hormone (GH) secretion from the anterior pituitary. This document provides a comprehensive technical overview of SST-25, detailing its molecular characteristics, mechanism of action, and its relationship with other somatostatin isoforms. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the critical signaling pathways and experimental workflows involved in its inhibitory function. This guide is intended to serve as a valuable resource for researchers and professionals engaged in endocrinology, neurobiology, and the development of therapeutic analogs.
Introduction
Somatostatin is a key regulatory peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretions, neurotransmission, and cell proliferation.[1] It is synthesized as a larger precursor, preprosomatostatin, which is then processed into several bioactive forms.[2] The two most well-characterized forms are Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28).[2] this compound is an N-terminally extended form of SST-14, and like its counterparts, it is a potent inhibitor of growth hormone (GH) release from the somatotroph cells of the anterior pituitary gland.[3] Understanding the specific role and mechanism of SST-25 is crucial for elucidating the nuanced regulation of the GH axis and for the rational design of novel therapeutic agents for conditions such as acromegaly and neuroendocrine tumors.
Molecular Profile of this compound
Structure and Synthesis
SST-25 is a 25-amino-acid peptide that shares the C-terminal 14 amino acids with SST-14, including the essential disulfide bridge between cysteine residues that forms a cyclic structure critical for its biological activity. It is derived from the differential processing of prosomatostatin, a 92-amino acid precursor.[2] The tissue-specific expression of prohormone convertases dictates the relative abundance of the different somatostatin isoforms.[2]
Relationship with SST-14 and SST-28
SST-14, SST-25, and SST-28 are all naturally occurring, biologically active products of the somatostatin gene.[2][3] While SST-14 is the predominant form in the central nervous system, SST-28 is more abundant in the gastrointestinal tract.[4] The N-terminal extension of SST-25 and SST-28 is thought to influence their pharmacokinetic properties and receptor binding affinities, potentially leading to differences in potency and duration of action compared to SST-14.[5] Studies have shown that SST-28 is more potent than SST-14 in inhibiting the secretion of several hormones, including growth hormone.[6]
Quantitative Data: Receptor Binding and Potency
While specific quantitative data for this compound is limited in the available literature, it has been reported that the naturally occurring somatostatins, including SST-25, exhibit high-affinity binding to all five somatostatin receptor subtypes (SSTR1-5).[3] The following tables summarize the available quantitative data for the closely related isoforms, SST-14 and SST-28, to provide a comparative context for the potential activity of SST-25.
Table 1: Binding Affinities (Ki in nM) of Somatostatin-14 and Somatostatin-28 for Human Somatostatin Receptor Subtypes (hSSTRs)
| Ligand | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
|---|---|---|---|---|---|
| SST-14 | ~1.0 | ~0.2 | ~1.0 | ~1.5 | ~0.8 |
| SST-28 | ~0.5 | ~0.1 | ~0.7 | ~1.0 | ~0.1 |
Note: These are approximate values compiled from multiple sources and may vary depending on the experimental conditions. The inhibition of growth hormone is primarily mediated by SSTR2 and SSTR5.
Table 2: Comparative Potency (IC50) of Somatostatin Isoforms in Growth Hormone Inhibition
| Isoform | Cell Type | Stimulus | IC50 (nM) | Reference |
|---|---|---|---|---|
| SST-14 | Rat Pituitary Cells | GHRH | ~0.1 | [7] |
| SST-28 | Rat Pituitary Cells | GHRH | ~0.03 | [8] |
| SST-25 | Not explicitly found | - | - | - |
Note: The lower IC50 value for SST-28 indicates a higher potency in inhibiting GHRH-stimulated GH release compared to SST-14.[8]
Mechanism of Growth Hormone Inhibition
SST-25, like other somatostatin isoforms, inhibits GH secretion from pituitary somatotrophs by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, primarily SSTR2 and SSTR5.[7][9] This interaction triggers a cascade of intracellular signaling events that culminate in the suppression of GH release.
Signaling Pathways
The binding of SST-25 to SSTR2 and SSTR5 activates inhibitory G proteins (Gi/o).[10][11] This leads to two main downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of downstream targets involved in GH synthesis and exocytosis.
-
Modulation of Ion Channels: The Gβγ subunits released upon receptor activation can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels.[5][6] Both of these actions reduce the influx of Ca2+, a critical trigger for the fusion of GH-containing secretory vesicles with the plasma membrane.
Experimental Protocols
Somatostatin Receptor Binding Assay (Competitive)
This protocol outlines a method to determine the binding affinity of somatostatin analogs to specific receptor subtypes.
Methodology:
-
Membrane Preparation: Utilize purified cell membranes from a cell line overexpressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells expressing hSSTR2).[13]
-
Plate Preparation: Pre-soak a 96-well glass fiber filter plate with 0.1% polyethylenimine for 1 hour at room temperature.[13]
-
Incubation: In each well, incubate the cell membranes (e.g., 25 µ g/well ) with a constant concentration of a radiolabeled somatostatin analog (e.g., 0.05 nM of ¹²⁵I-[Tyr¹¹]-SST-14) and varying concentrations of the unlabeled competing ligand (e.g., SST-25, from 1 pM to 10 µM). The incubation is typically carried out for 1 hour at 27°C in an assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).[13]
-
Washing: Aspirate the incubation mixture through the filters and wash multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to generate a competition curve. Calculate the inhibition constant (Ki) using a suitable software package (e.g., GraphPad Prism) with a one-site fit model.[13]
In Vitro Growth Hormone Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of SST-25 on GH secretion from primary pituitary cells.
References
- 1. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Imaging of intracellular calcium in rat anterior pituitary cells in response to growth hormone releasing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Free intracellular Ca2+ concentration ([Ca2+]i) and growth hormone release from purified rat somatotrophs. II. Somatostatin lowers [Ca2+]i by inhibiting Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin, an inhibitor of ACTH secretion, decreases cytosolic free calcium and voltage-dependent calcium current in a pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonpeptidyl somatostatin agonists demonstrate that sst2 and sst5 inhibit stimulated growth hormone secretion from rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin inhibits growth hormone-releasing factor-stimulated adenylate cyclase activity in GH, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to the Precursors and Biosynthesis of Somatostatin-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin is a critical regulatory peptide hormone with two primary active forms, somatostatin-14 (S-14) and somatostatin-28 (S-28). These peptides play a crucial role in a multitude of physiological processes by inhibiting the secretion of various hormones, including growth hormone and insulin. While S-14 and S-28 are the most extensively studied isoforms, another endogenous neuropeptide, Somatostatin-25 (S-25), has also been identified. This guide provides a comprehensive technical overview of the precursors and biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development.
The Precursor: Preprosomatostatin
The journey to bioactive somatostatin peptides begins with the translation of the somatostatin gene into a 116-amino acid precursor protein known as preprosomatostatin. This initial translation product contains a 24-amino acid N-terminal signal peptide that directs the nascent polypeptide to the endoplasmic reticulum. Following translocation into the ER, the signal peptide is cleaved, yielding the 92-amino acid prohormone, prosomatostatin.
Prosomatostatin serves as the common precursor for all somatostatin isoforms. It undergoes a series of post-translational modifications, primarily proteolytic cleavage, within the trans-Golgi network and secretory granules to generate the various biologically active peptides.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to the processing of prosomatostatin to yield Somatostatin-28. This compound is a 25-amino acid peptide with the sequence SNPAMAPRERKAGCKNFFWKTFTSC. It represents a C-terminally truncated form of Somatostatin-28, lacking the first three N-terminal amino acids (Ser-Ala-Asn).
The generation of this compound and other somatostatin isoforms is a tissue-specific process, governed by the differential expression and activity of a class of enzymes known as prohormone convertases (PCs).
Key Enzymes in Prosomatostatin Processing
The proteolytic cleavage of prosomatostatin at specific sites is mediated by a family of subtilisin-like proprotein convertases. The primary enzymes implicated in this process are:
-
Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2): These enzymes are crucial for cleavage at dibasic amino acid sites (e.g., Arg-Lys, Lys-Arg, Arg-Arg). The cleavage at the Arg-Lys site preceding the S-14 sequence is a critical step in the generation of S-14.
-
PACE4 and Furin: These convertases are thought to be involved in cleavage at monobasic sites, such as the arginine residue that is cleaved to produce S-28 from prosomatostatin.
The differential expression of these enzymes in various tissues leads to the observed differences in the relative abundance of S-14 and S-28. For instance, the brain predominantly produces S-14, while the gut primarily synthesizes S-28.
Quantitative Analysis of Prosomatostatin Processing
The processing of prosomatostatin is a highly regulated and tissue-specific process. The relative abundance of the different resulting peptides varies significantly across different tissues. The following table summarizes qualitative and some quantitative findings on the distribution of prosomatostatin-derived peptides.
| Tissue | Predominant Somatostatin Isoform(s) | Other Detected Peptides from Prosomatostatin | Quantitative Data/Notes |
| Human Brain (Cortical Areas) | Somatostatin-14 | High levels of proSS(1-76) | Minimal quantities of SS-28(1-12) are found.[1] |
| Rat Brain | Somatostatin-14 | SS-28(1-12) is a predominant molecular form. | Contrasts with the findings in the human brain.[1] |
| Stomach (Antrum) | Somatostatin-28 | Antrin (proSS 1-10) | Antrin concentration is high (117 +/- 13 pmol/g wet weight).[1] An inverse relationship between antrin and proSS(1-63) levels suggests a precursor-product relationship.[1] |
| Pig Pancreas | Somatostatin-14 | proSS 79-92; proSS 65-76; N-terminally extended proSS 65-76; two larger forms with proSS 20-36 sequence. | ProSS 1-10, 1-32, and 65-92 (Somatostatin-28) were not identified.[2] |
| Transgenic Mouse Anterior Pituitary | Somatostatin-14 and Somatostatin-28 | Processed almost exclusively to S-14 and S-28. | This tissue does not normally synthesize somatostatin.[3][4] |
| Transgenic Mouse Liver and Kidney | 6,000 Dalton somatostatin-like peptide | Synthesized much smaller quantities compared to the anterior pituitary.[3][4] |
Experimental Protocols
The study of somatostatin biosynthesis relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: Pulse-Chase Analysis of Prosomatostatin Processing
This method is used to follow the synthesis and processing of prosomatostatin into its mature forms over time.
1. Cell Culture and Preparation:
- Culture a suitable cell line known to produce somatostatin (e.g., neonatal rat hypothalamic cells, or a transfected cell line like AtT-20 cells expressing preprosomatostatin) to near confluency.
- Wash the cells with a methionine/cysteine-free medium to deplete the intracellular pool of these amino acids.
2. Pulse Labeling:
- Incubate the cells for a short period (e.g., 15-30 minutes) in the methionine/cysteine-free medium supplemented with a radioactive amino acid, typically [³⁵S]methionine or [³⁵S]cysteine. This "pulse" labels newly synthesized proteins, including preprosomatostatin.
3. Chase:
- Remove the radioactive medium and wash the cells.
- Add a "chase" medium containing an excess of non-radioactive methionine and cysteine.
- At various time points (e.g., 0, 30, 60, 120, 240 minutes), harvest the cells and/or the culture medium.
4. Immunoprecipitation:
- Lyse the cells at each time point in a buffer containing protease inhibitors.
- Incubate the cell lysates and media with an antibody specific to somatostatin or a region of prosomatostatin.
- Precipitate the antibody-antigen complexes using protein A/G-agarose beads.
5. Analysis by SDS-PAGE and Autoradiography:
- Wash the immunoprecipitates to remove non-specifically bound proteins.
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The temporal disappearance of the prosomatostatin band and the appearance of bands corresponding to S-28, S-14, and other cleavage products can be quantified.
Protocol 2: In Vitro Cleavage Assay of Prosomatostatin by Prohormone Convertases
This assay directly assesses the ability of a specific prohormone convertase to cleave prosomatostatin.
1. Reagents and Substrates:
- Purified, recombinant prohormone convertase (e.g., PC1/3 or PC2).
- A substrate containing the cleavage site of interest. This can be full-length recombinant prosomatostatin or a synthetic peptide encompassing the cleavage site. The substrate may be radiolabeled or tagged (e.g., with a fluorescent marker) for detection.
- Reaction buffer optimized for the specific convertase (typically acidic pH, e.g., pH 5.5, and containing calcium).
2. Cleavage Reaction:
- In a microcentrifuge tube, combine the reaction buffer, the prosomatostatin substrate, and the purified prohormone convertase.
- Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours). Include a negative control reaction without the enzyme.
3. Termination of Reaction:
- Stop the reaction by adding a denaturing agent (e.g., SDS-PAGE sample buffer) or by heat inactivation.
4. Analysis of Cleavage Products:
- Separate the reaction products using high-performance liquid chromatography (HPLC) or SDS-PAGE.
- If using HPLC, a reversed-phase column can be used to separate the intact substrate from the cleavage products based on their hydrophobicity. The fractions can be collected and analyzed by mass spectrometry to confirm the identity of the products.
- If using SDS-PAGE, the gel can be stained (e.g., with Coomassie blue or silver stain) or analyzed by autoradiography if a radiolabeled substrate was used. The appearance of bands corresponding to the expected cleavage products indicates enzyme activity.
Visualizing the Pathways and Workflows
Diagram 1: Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from its precursor.
Diagram 2: Experimental Workflow for Pulse-Chase Analysis
Caption: Workflow for pulse-chase analysis of somatostatin biosynthesis.
Conclusion
The biosynthesis of this compound is an integral part of the complex post-translational processing of prosomatostatin. Understanding the specific proteases involved, their tissue-specific expression, and the factors that regulate their activity is crucial for elucidating the diverse physiological roles of the somatostatin family of peptides. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate mechanisms governing the production of this compound and its related peptides, with potential implications for the development of novel therapeutic agents targeting the somatostatin system.
References
- 1. Processing of prosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Processing and secretion of prosomatostatin by the pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Tissue-specific posttranslational processing of pre-prosomatostatin encoded by a metallothionein-somatostatin fusion gene in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Somatostatin Receptor Subtypes and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the five human somatostatin receptor (SSTR) subtypes, their binding affinities for the endogenous ligands somatostatin-14 (SST-14) and somatostatin-28 (SST-28), their primary signaling pathways, and the experimental protocols used to characterize them.
Introduction to Somatostatin and its Receptors
Somatostatin is a cyclic peptide hormone that acts as a potent inhibitor of a wide array of physiological processes. It regulates the endocrine system by inhibiting the secretion of hormones such as growth hormone, insulin, and glucagon, and also functions as a neurotransmitter.[1] The biological effects of somatostatin are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2]
The two primary bioactive forms of somatostatin are a 14-amino acid peptide (SST-14) and an N-terminally extended 28-amino acid version (SST-28).[3] These two isoforms are generated from the precursor protein preprosomatostatin and are distributed in a tissue-specific manner.[3] The five SSTR subtypes share sequence homology but exhibit distinct pharmacological profiles, tissue distribution, and signaling pathway engagement, which allows for the diverse and specific actions of somatostatin.[3][4] Understanding the nuanced binding affinities and downstream consequences of receptor activation is critical for the development of subtype-selective therapeutic agents.
Somatostatin Receptor Binding Affinity
All five SSTR subtypes bind the endogenous ligands SST-14 and SST-28 with high affinity, generally in the nanomolar to subnanomolar range.[2] However, distinct preferences for either SST-14 or SST-28 exist among the subtypes, which contributes to their specialized physiological roles. For instance, SSTR5 displays a marked preferential affinity for SST-28, whereas SSTR1 and SSTR3 show a preference for SST-14.[5][6] SSTR2 binds both ligands with similarly high affinity.[7] The binding affinities, expressed as inhibition constant (Ki) values, are summarized in the table below.
Data Presentation: Ligand Binding Affinity for Human SSTR Subtypes
| Receptor Subtype | SST-14 Binding Affinity (Ki, nM) | SST-28 Binding Affinity (Ki, nM) | Ligand Preference | Reference |
| hSSTR1 | 0.25 | 1.1 | SST-14 | |
| hSSTR2 | 0.16 | 0.21 | Equal | |
| hSSTR3 | 0.5 | 0.8 | SST-14 | [5] |
| hSSTR4 | 1.1 | 2.2 | SST-14 | |
| hSSTR5 | 2.24 | 0.19 | SST-28 | [6] |
Note: Ki values are compiled from studies using cloned human receptors expressed in mammalian cell lines. Lower Ki values indicate higher binding affinity.
Signaling Pathways of Somatostatin Receptors
Upon agonist binding, all five SSTR subtypes couple to pertussis toxin (PTX)-sensitive inhibitory G-proteins (Gαi/o).[3] This interaction initiates a cascade of intracellular signaling events that mediate the inhibitory effects of somatostatin. The primary signaling pathways are:
-
Inhibition of Adenylyl Cyclase : The most common pathway involves the Gαi subunit directly inhibiting the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA), affecting numerous downstream cellular processes, including hormone secretion.[3]
-
Modulation of Ion Channels : SSTR activation regulates the activity of various ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.[3][8] Both mechanisms contribute to the inhibition of hormone and neurotransmitter release.
-
Activation of Phosphotyrosine Phosphatases (PTPs) : SSTRs can activate PTPs, such as SHP-1 and SHP-2.[9] This action counteracts the effects of receptor tyrosine kinases, leading to the dephosphorylation of key signaling molecules and contributing to the anti-proliferative effects of somatostatin.
-
Regulation of the MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway, is a critical regulator of cell growth and differentiation.[9] SSTR activation can exert complex, often inhibitory, effects on this pathway, contributing to its anti-proliferative and pro-apoptotic actions.
Visualization: General SSTR Signaling Pathway
Experimental Protocols
Characterizing the binding and function of SSTRs involves a suite of standard pharmacological assays. Detailed methodologies for three key experiments are provided below.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of unlabeled SST-14 and SST-28 at a specific human SSTR subtype.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing a single human SSTR subtype.
-
Radioligand: A high-affinity radiolabeled ligand, e.g., [125I-Tyr11]-SST-14 or [125I-Leu8,D-Trp22,Tyr25]-SST-28.
-
Test Ligands: Unlabeled SST-14 and SST-28.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled SST-14 or a suitable agonist.
-
Apparatus: 96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), vacuum filtration manifold, and a gamma counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + serial dilutions of test ligand, e.g., SST-28).
-
Reagent Addition: To each well, add:
-
50 µL of binding buffer (for total binding) OR 50 µL of non-specific control OR 50 µL of test ligand dilution.
-
150 µL of the cell membrane preparation (containing 5-20 µg of protein).
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity trapped on each filter using a gamma counter.
Data Analysis:
-
Calculate specific binding by subtracting the average counts from the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an SSTR agonist to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels. Since SSTRs are Gαi-coupled, a stimulator like forskolin is often used to first elevate cAMP to a measurable level.
Objective: To quantify the potency (EC50) of an SSTR agonist by measuring its inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the SSTR subtype of interest.
-
Assay Medium: e.g., HBSS or serum-free DMEM.
-
Stimulant: Forskolin.
-
Test Agonist: SST-14 or SST-28.
-
cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence), luminescence (e.g., GloSensor™), or ELISA.[3]
-
Apparatus: 96- or 384-well cell culture plates, and a plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate and culture overnight to form a confluent monolayer.
-
Pre-incubation: Wash the cells with assay medium. Pre-incubate the cells with serial dilutions of the test agonist for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for baseline controls) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's protocol. This step releases the intracellular cAMP.
-
cAMP Detection: Add the detection reagents from the kit to the cell lysates. These reagents typically include a labeled cAMP analog and a specific antibody.
-
Incubation & Reading: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes) to allow the competitive binding reaction to occur.
-
Signal Measurement: Read the plate using a microplate reader. For HTRF, this involves measuring fluorescence at two wavelengths; for luminescence assays, it involves measuring light output.
Data Analysis:
-
Convert the raw signal (e.g., HTRF ratio or luminescence units) to cAMP concentrations using a standard curve run in parallel.
-
Plot the percentage inhibition of the forskolin response versus the log concentration of the agonist.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition).
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay visualizes the modulation of the MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK1/2 kinases following receptor activation.
Objective: To determine if SSTR activation by an agonist leads to a change in the phosphorylation of ERK1/2.
Materials:
-
Cells & Culture Reagents: Cell line of interest, culture medium, serum-free medium for starvation.
-
Test Agonist: SST-14 or SST-28.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA or Bradford assay kit.
-
Western Blot Reagents: SDS-PAGE gels, running and transfer buffers, PVDF or nitrocellulose membranes.
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (p-ERK).
-
Probing Control: Rabbit or mouse anti-total-ERK1/2 (t-ERK).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST.
-
Detection Substrate: Enhanced Chemiluminescence (ECL) substrate.
-
Apparatus: Gel electrophoresis and transfer equipment, imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture & Treatment:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Treat cells with the SSTR agonist at various concentrations or for a time course (e.g., 5, 10, 30 minutes).
-
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein samples, mix with Laemmli sample buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and then re-probed with the anti-total-ERK antibody, following the same incubation and detection steps.
Data Analysis:
-
Use densitometry software to quantify the band intensity for p-ERK and t-ERK for each sample.
-
Calculate the ratio of p-ERK to t-ERK to determine the relative level of ERK activation.
-
Compare the ratios across different treatment conditions to assess the effect of the SSTR agonist.
References
- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A human somatostatin receptor (SSTR3), located on chromosome 22, displays preferential affinity for somatostatin-14 like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular cloning, functional characterization, and chromosomal localization of a human somatostatin receptor (somatostatin receptor type 5) with preferential affinity for somatostatin-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Physiological Effects of Somatostatin on the Endocrine System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (SST) is a versatile peptide hormone that functions as a major inhibitory regulator within the endocrine system. Produced by a variety of tissues including the hypothalamus, pancreatic islets, and gastrointestinal tract, SST exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5). It exists in two primary bioactive forms, SST-14 and SST-28, with other isoforms like SST-25 identified in non-mammalian species. This guide provides a comprehensive overview of the physiological actions of somatostatin on key endocrine axes, including the pituitary and pancreas. It details the underlying molecular signaling pathways, summarizes key quantitative data from foundational studies, and provides methodologies for essential experimental protocols used to investigate its function. This document serves as a technical resource for researchers and professionals in endocrinology and drug development.
Introduction to the Somatostatin System
The Somatostatin Peptide Family
Somatostatin is a cyclic polypeptide that originates from the precursor protein preprosomatostatin. Post-translational processing yields two principal active forms: a 14-amino acid peptide (SST-14) and an N-terminally extended 28-amino acid peptide (SST-28).[1][2] While SST-14 is predominant in the central nervous system and enteric nerves, SST-28 is more prominent in the intestinal mucosa and retina.[1] Other isoforms, such as Somatostatin-25, have been identified, particularly in lower vertebrates, where they exhibit similar inhibitory functions. Due to the extensive conservation of function across isoforms, and the preponderance of research on SST-14 and SST-28, this guide will refer to the collective physiological effects as those of "somatostatin," while specifying the isoform where data is available.
General Physiological Role
The primary function of somatostatin throughout the body is inhibitory.[2][3] It acts as a crucial "off-switch" for numerous physiological processes, most notably by suppressing the secretion of a wide array of hormones from the endocrine and exocrine systems.[1][3] This includes hormones from the pituitary gland, pancreatic islets, and the gastrointestinal (GI) tract.[3] Beyond its endocrine roles, somatostatin also functions as a neurotransmitter in the central nervous system and inhibits the proliferation of both normal and cancerous cells.[3]
Somatostatin Receptors (SSTRs)
Somatostatin mediates its diverse biological effects by binding to five distinct G-protein coupled receptor subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[1][4] These receptors are widely distributed throughout the body, but their expression patterns vary, which accounts for the tissue-specific actions of somatostatin. In endocrine tissues, SSTR2 and SSTR5 are the predominant subtypes.[4] SSTR2, in particular, is considered dominant in mediating the inhibition of growth hormone, glucagon, and insulin.[1][4] All five receptors couple to inhibitory G-proteins (Gi), leading to a common set of initial signaling events upon activation.[1]
Core Physiological Effects on the Endocrine System
The Hypothalamic-Pituitary Axis
Somatostatin, produced by neurosecretory neurons in the hypothalamus, is a key regulator of anterior pituitary function.[5] It is released into the hypophyseal portal blood system, through which it travels to the anterior pituitary to exert its inhibitory effects.[5]
-
Inhibition of Growth Hormone (GH): Somatostatin is the primary physiological inhibitor of GH secretion from pituitary somatotrophs, directly opposing the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH).[5]
-
Inhibition of Thyroid-Stimulating Hormone (TSH): It also directly inhibits the release of TSH from thyrotrophs.[1]
-
Other Pituitary Hormones: Somatostatin can inhibit the secretion of other anterior pituitary hormones, including prolactin (PRL).[3][5]
References
Somatostatin-25: A Technical Guide to its Expression in Central and Peripheral Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin is a multifaceted regulatory peptide that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1] It is synthesized from a larger precursor molecule, pre-prosomatostatin, which is processed into prosomatostatin.[2] Prosomatostatin, in turn, is cleaved to produce two primary bioactive forms: somatostatin-14 (SS-14) and the N-terminally extended somatostatin-28 (SS-28).[2] While SS-14 and SS-28 are the most extensively studied isoforms, other cleavage products of prosomatostatin, such as somatostatin-25, also exist.
This technical guide provides a comprehensive overview of the expression of somatostatin, with a focus on the available information regarding this compound, in both central and peripheral tissues. It details the signaling pathways, offers in-depth experimental protocols for detection and quantification, and presents quantitative data where available. It is important to note that while the methodologies described are applicable to this compound, the majority of quantitative expression data in the scientific literature pertains to the more abundant SS-14 and SS-28 isoforms.
Data Presentation: Somatostatin Expression in Central and Peripheral Tissues
The following tables summarize the relative expression levels of somatostatin in various tissues. The data is primarily based on radioimmunoassay (RIA) and immunohistochemistry (IHC) studies, which often measure total somatostatin-like immunoreactivity (SLI) or focus on the major isoforms, SS-14 and SS-28. Specific quantitative data for this compound is limited in the current literature.
Table 1: Somatostatin Expression in Central Nervous System Tissues
| Brain Region | Species | Reported Concentration/Expression Level | Reference(s) |
| Hypothalamus | Rat | High concentration, similar to pancreas and stomach | [3] |
| Cerebral Cortex | Human | High density of receptors, particularly in deeper layers (V-VI) | [4] |
| Hippocampus | Human | High density of receptors in CA1 and dentate gyrus | [4] |
| Amygdala | Human | High density of receptors in most nuclei | [4] |
| Basal Ganglia | Human | Very high receptor density in nucleus caudatus and nucleus accumbens | [4] |
| Brainstem | Mammalian | High levels of immunoreactivity | [5] |
Table 2: Somatostatin Expression in Peripheral Tissues
| Tissue | Species | Reported Concentration/Expression Level | Reference(s) |
| Pancreas (Islet D-cells) | Rat | High concentration, similar to hypothalamus and stomach | [3] |
| Stomach (Antrum) | Rat | High concentration | [3] |
| Duodenum | Rat | Lower concentration than stomach and pancreas | [3] |
| Jejunum | Rat | Lower concentration than stomach and pancreas | [3] |
| Visceral Adipose Tissue | Human | Expressed and secreted during inflammation and sepsis | [6] |
| Gastrointestinal Tract | General | Accounts for ~65% of total body somatostatin in rats | [1] |
Somatostatin Signaling Pathways
Somatostatin exerts its biological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[7] The activation of these receptors triggers several intracellular signaling cascades, the most prominent of which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, affects various downstream effectors, including protein kinase A (PKA) and ion channels.
Experimental Protocols
Accurate quantification and localization of this compound in tissues rely on sensitive and specific immunoassays and histological techniques. Below are detailed protocols for Radioimmunoassay (RIA) and Immunohistochemistry (IHC).
Radioimmunoassay (RIA) for Somatostatin
RIA is a highly sensitive method for quantifying peptide levels in tissue extracts and biological fluids.
1. Tissue Extraction:
-
Rapidly dissect and weigh the tissue of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 2 M acetic acid.
-
Boil the homogenate for 10 minutes to inactivate proteases.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and lyophilize.
-
Reconstitute the lyophilized extract in RIA buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.5% BSA and 0.1% Triton X-100) for analysis.
2. RIA Procedure (Competitive Binding):
-
To a series of polystyrene tubes, add 100 µL of RIA buffer for total binding and non-specific binding (NSB) tubes, or 100 µL of somatostatin standards or unknown samples in duplicate.
-
Add 100 µL of diluted anti-somatostatin antibody (specific for the desired somatostatin isoform) to all tubes except the NSB tubes.
-
Add 100 µL of RIA buffer to the NSB tubes.
-
Vortex all tubes and incubate for 24 hours at 4°C.
-
Add 100 µL of ¹²⁵I-labeled somatostatin (tracer) to all tubes.
-
Vortex and incubate for another 24 hours at 4°C.
-
Separate antibody-bound from free tracer using a second antibody precipitation method (e.g., goat anti-rabbit IgG) or charcoal adsorption.
-
Centrifuge, decant the supernatant, and count the radioactivity of the pellet in a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of somatostatin standards.
-
Determine the concentration of somatostatin in the unknown samples by interpolation from the standard curve.
Immunohistochemistry (IHC) for Somatostatin
IHC allows for the visualization of somatostatin-expressing cells and their distribution within the tissue architecture.
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the tissue and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersing it in a series of sucrose solutions (10%, 20%, 30%) in PBS.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections on a cryostat and mount them on charged glass slides.
2. Staining Procedure:
-
Wash the sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer, pH 6.0).
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary antibody against somatostatin, diluted in blocking solution, overnight at 4°C in a humidified chamber.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488), diluted in blocking solution, for 2 hours at room temperature in the dark.
-
Wash the sections three times in PBS for 10 minutes each in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the slides with an anti-fade mounting medium and coverslip.
-
Visualize the staining using a fluorescence microscope.
Conclusion
Somatostatin is a critical regulatory peptide with a widespread distribution in both the central and peripheral nervous systems. While the expression and function of its primary isoforms, SS-14 and SS-28, have been extensively characterized, there is a notable scarcity of specific quantitative data for this compound. The experimental protocols detailed in this guide provide robust methods for the detection and quantification of somatostatin peptides and can be adapted for the specific investigation of this compound. Further research is warranted to elucidate the precise tissue distribution, concentration, and physiological role of this less-abundant isoform, which may unveil novel therapeutic targets for a variety of pathological conditions.
References
- 1. Somatostatin: Likely the most widely effective gastrointestinal hormone in the human body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin: abundance of immunoreactive hormone in rat stomach and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of somatostatin receptors in the human brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatinergic systems: an update on brain functions in normal and pathological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chronic administration of somatostatin on rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Role of Somatostatin in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Somatostatin-25 In Vitro Cell-Based Assays
Introduction
Somatostatin-25 is a biologically active peptide derived from the C-terminus of pro-somatostatin. It is a potent agonist of the somatostatin receptors (SSTRs), particularly the SSTR2 subtype, which is a G-protein coupled receptor (GPCR). Activation of SSTR2 by this compound initiates a cascade of intracellular signaling events that are crucial in various physiological processes, including the inhibition of hormone secretion and cell proliferation. Consequently, SSTR2 is a significant target for drug development in oncology and endocrinology. These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and other SSTR2-targeting compounds.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Upon binding of an agonist like this compound, the SSTR2 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family. This activation triggers multiple downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (Ca2+) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of MAPK/ERK Pathway: SSTR2 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), through pathways involving tyrosine phosphatases like SHP-1 and SHP-2.
-
Receptor Internalization: Prolonged agonist exposure leads to the phosphorylation of the intracellular domains of the receptor, promoting the recruitment of β-arrestin and subsequent receptor internalization into endosomes.
SSTR2 Signaling Pathway
Data Presentation: Quantitative Analysis of Somatostatin Agonist Activity
The following table summarizes typical quantitative data for somatostatin analogs in various SSTR2-mediated assays.
| Assay Type | Cell Line | Ligand | Parameter | Value |
| cAMP Inhibition | CHO-K1 (rat SSTR2) | Somatostatin-14 | EC50 | 350 pM[1] |
| cAMP Inhibition | GC pituitary cells | Somatostatin-14 | EC50 | 35 nM[2] |
| Receptor Internalization | HEK293 (human SSTR2) | Somatostatin-14 | Half-time | ~3 minutes[3] |
| Calcium Mobilization | AR42J (rat SSTR2) | Somatostatin-14 | - | Dose-dependent increase |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin.
cAMP Assay Workflow
Materials:
-
CHO-K1 cells stably expressing human SSTR2 (e.g., from FenicsBIO)[4]
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP dynamic 2 kit)
-
White, opaque 96-well or 384-well microplates
Protocol:
-
Cell Plating: Seed the CHO-K1/SSTR2 cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure: a. Gently remove the culture medium from the wells. b. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. c. Incubate for 30 minutes at 37°C. d. Add 50 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control. e. Incubate for 30 minutes at 37°C.
-
cAMP Detection: a. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer containing detection reagents (e.g., antibody-cryptate and cAMP-d2). b. Incubate for 1 hour at room temperature.
-
Data Analysis: a. Read the plate on a compatible plate reader (e.g., for HTRF, read fluorescence at 665 nm and 620 nm). b. Calculate the ratio of the two emission wavelengths and plot the data as a function of this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2 in response to SSTR2 activation.
Materials:
-
HEK293 cells stably expressing human SSTR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for starvation
-
Assay buffer (e.g., HBSS)
-
This compound
-
Phospho-ERK1/2 assay kit (e.g., AlphaScreen SureFire, Meso Scale Discovery, or ELISA-based kits)
-
96-well tissue culture plates
Protocol:
-
Cell Plating and Starvation: a. Seed HEK293/SSTR2 cells in a 96-well plate at a density of 20,000-40,000 cells per well. b. After 24 hours, replace the medium with serum-free medium and incubate for an additional 18-24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: a. Prepare dilutions of this compound in assay buffer. b. Remove the starvation medium and add the compound dilutions to the cells. c. Incubate for 5-10 minutes at 37°C.
-
Cell Lysis and Detection: a. Lyse the cells according to the protocol of the chosen phospho-ERK assay kit. b. Transfer the lysate to the detection plate if required. c. Add the detection reagents (e.g., antibodies against total ERK and phospho-ERK). d. Incubate as recommended by the manufacturer.
-
Data Analysis: a. Read the plate on a suitable instrument. b. Normalize the phospho-ERK signal to the total ERK signal. c. Plot the normalized signal against the concentration of this compound and determine the EC50.
Receptor Internalization Assay
This assay measures the agonist-induced translocation of SSTR2 from the cell surface to intracellular compartments.
Receptor Internalization Workflow
Materials:
-
HEK293 cells stably expressing a tagged SSTR2 (e.g., GFP-SSTR2 or HA-SSTR2).
-
Glass-bottom imaging plates or coverslips.
-
This compound.
-
Paraformaldehyde (PFA) for cell fixation.
-
If using an epitope tag, a primary antibody (e.g., anti-HA) and a fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Confocal microscope or high-content imaging system.
Protocol (for GFP-tagged SSTR2):
-
Cell Plating: Seed HEK293/SSTR2-GFP cells onto glass-bottom plates.
-
Agonist Treatment: a. Treat the cells with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Cell Fixation and Staining: a. Wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash again with PBS. d. Mount with a mounting medium containing DAPI.
-
Imaging and Analysis: a. Acquire images using a confocal microscope. b. Quantify the degree of internalization by measuring the fluorescence intensity in intracellular vesicles compared to the plasma membrane. Software can be used to define cellular compartments and measure fluorescence redistribution. c. Plot the percentage of internalized receptors against time or agonist concentration.
Calcium Mobilization Assay
This assay detects transient increases in intracellular calcium concentration upon SSTR2 activation.
Materials:
-
AR42J cells (endogenously expressing SSTR2) or other suitable cell line (e.g., CHO-K1/SSTR2 co-expressing a G-protein like Gαq/i5 to couple to PLC).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: a. Remove the culture medium. b. Add the calcium-sensitive dye solution to the cells. c. Incubate for 30-60 minutes at 37°C, followed by incubation at room temperature for 30 minutes, as per the dye manufacturer's instructions.
-
Calcium Measurement: a. Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading. b. Use the instrument's injector to add this compound at various concentrations. c. Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: a. The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium mobilization. b. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50.
References
- 1. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fenicsbio.com [fenicsbio.com]
Application Notes and Protocols for Somatostatin-28 Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative determination of Somatostatin-28 using a competitive radioimmunoassay (RIA). This document is intended for professionals in research and drug development who require a sensitive and specific method to measure Somatostatin-28 levels in various biological samples.
Introduction
Somatostatin is a peptide hormone that plays a crucial role in regulating the endocrine system, affecting neurotransmission, and influencing cell proliferation. It exists in two primary active forms, Somatostatin-14 (S-14) and Somatostatin-28 (S-28), which are derived from the cleavage of a single preproprotein. Somatostatin-28 is an extended version of S-14 and has distinct physiological functions. The quantification of Somatostatin-28 is essential for understanding its role in various physiological and pathological processes, including its function as an inhibitor of growth hormone, insulin, and glucagon secretion.
Radioimmunoassay (RIA) is a highly sensitive and specific technique used for measuring the concentration of antigens, such as hormones, in biological fluids. The principle of a competitive RIA is based on the competition between a known amount of radiolabeled antigen and an unknown amount of unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Principle of the Assay
The Somatostatin-28 RIA is a competitive immunoassay. In this assay, a constant amount of specific antibody and 125I-labeled Somatostatin-28 (tracer) are incubated with a standard or an unknown sample. The Somatostatin-28 in the standard or sample competes with the 125I-labeled Somatostatin-28 for the binding sites on the antibody. After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the antibody-bound fraction is then measured in a gamma counter. The concentration of Somatostatin-28 in the sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of Somatostatin-28.
Data Presentation
Assay Performance Characteristics
| Parameter | Value | Reference |
| Sensitivity (Lower Limit of Detection) | 10 pg/mL | |
| 1.8 pg/mL | ||
| 6 pmol/L | ||
| Intra-Assay Coefficient of Variation (CV) | 12% | |
| 9.1% - 12.8% | ||
| 12.2% | ||
| Inter-Assay Coefficient of Variation (CV) | 15% | |
| 14% - 30% | ||
| 14.2% | ||
| Standard Curve Range | 6 pmol/L - 6 nmol/L | |
| 0 - 125 pmol/L | ||
| Recovery of Exogenous Somatostatin | 78% |
Normal and Experimental Values
| Sample Type | Condition | Somatostatin-28 Concentration | Reference |
| Human Plasma | Fasting (09:00 hours) | 17 - 81 pg/mL | |
| Human Plasma | Basal | 11.5 +/- 5.80 pg/mL | |
| Rat Pancreas | Total S-28(1-12) LI | 1.56 pmol/mg protein | |
| S-28(1-12) | 0.83 pmol/mg protein | ||
| S-14 LI | 2.07 pmol/mg protein |
Experimental Protocols
Reagent Preparation
-
RIA Buffer: Prepare a suitable buffer for reconstituting reagents and diluting samples. A common buffer is a phosphate-based buffer containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Somatostatin-28 Standard: Reconstitute the lyophilized Somatostatin-28 standard with RIA buffer to a known stock concentration. Prepare a series of dilutions from the stock to create the standard curve (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 pg/mL).
-
125I-Labeled Somatostatin-28 (Tracer): Reconstitute the tracer with RIA buffer to the recommended activity (e.g., 8,000-10,000 cpm/100 µL).
-
Primary Antibody: Dilute the anti-Somatostatin-28 antibody to the optimal working concentration as determined by antibody titration experiments.
-
Second Antibody (Precipitating Antibody): If using a double-antibody separation method, reconstitute the second antibody (e.g., Goat Anti-Rabbit IgG) with RIA buffer.
-
Normal Serum: If using a double-antibody separation method, reconstitute the normal serum (e.g., Normal Rabbit Serum) with RIA buffer.
-
Wash Buffer: Prepare a wash buffer, typically the RIA buffer, for washing the precipitate.
-
Sample Preparation: For plasma samples, extraction of Somatostatin-28 may be necessary to remove interfering substances. A common method is extraction using Sep-Pak C18 cartridges. Acidify the plasma, pass it through the cartridge, wash the cartridge, and then elute the peptide.
Assay Procedure
-
Pipetting:
-
Pipette 100 µL of standard, control, or unknown sample into appropriately labeled tubes.
-
Add 100 µL of the primary anti-Somatostatin-28 antibody to each tube (except the total
-
Experimental Use of Somatostatin-28 in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SST-28) is a biologically active peptide derived from the cleavage of its precursor, prosomatostatin. It is one of the two major bioactive forms of somatostatin, the other being somatostatin-14 (SST-14). SST-28 exerts its physiological effects by binding to a family of five G-protein coupled receptors, termed somatostatin receptors (SSTR1-5), which are often overexpressed in various cancer cells. This differential expression makes SST-28 and its analogs promising candidates for targeted cancer therapy. These application notes provide an overview of the experimental use of SST-28 in cancer research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of its binding and efficacy data.
Mechanism of Action
The antitumor effects of Somatostatin-28 are mediated through both direct and indirect mechanisms.
Direct Effects:
-
Inhibition of Cell Proliferation: Upon binding to its receptors, particularly SSTR2, SSTR3, and SSTR5, SST-28 can initiate signaling cascades that lead to cell cycle arrest.[1] This is often achieved through the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate key signaling molecules involved in cell growth, such as those in the MAPK (mitogen-activated protein kinase) pathway.[2]
-
Induction of Apoptosis: Activation of SSTR3 has been specifically linked to the induction of programmed cell death, or apoptosis, in cancer cells.[1] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspase cascades.
Indirect Effects:
-
Inhibition of Angiogenesis: SST-28 can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] This is achieved by interfering with the signaling of pro-angiogenic factors like vascular endothelial growth factor (VEGF).
-
Modulation of the Tumor Microenvironment: Somatostatin can also influence the tumor microenvironment by inhibiting the secretion of growth factors and hormones that promote tumor growth, and by modulating immune responses.[3]
Signaling Pathways
The binding of SST-28 to its receptors triggers a cascade of intracellular events. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways. Furthermore, SST-28 can modulate the activity of various kinases and phosphatases, including the MAPK pathway (ERK1/2), PI3K/Akt pathway, and activate phosphotyrosine phosphatases (PTPs), ultimately leading to anti-proliferative and pro-apoptotic effects.[2][5]
Data Presentation
Somatostatin-28 Receptor Binding Affinity
The affinity of SST-28 for different somatostatin receptor subtypes is a critical determinant of its biological activity. The dissociation constant (Kd) or the inhibition constant (Ki) are commonly used to quantify this affinity, with lower values indicating higher affinity.
| Receptor Subtype | Ligand | Kd/Ki (nM) | Cell/Tissue Source | Reference |
| SSTR (unspecified) | [Leu8,D-Trp22,125I-Tyr25] SS-28 | 0.25 | Hamster Insulinoma Membranes | [6] |
| SSTR (unspecified) | Somatostatin-28 | 1 | Hamster Insulinoma Membranes | [6] |
| SSTR2 | Somatostatin-28 | Similar to SST-14 | Rat Cerebral Cortex | [6] |
| SSTR4 | Somatostatin-28 | Slightly higher affinity than for SSTR2 | CHO cells expressing human SSTR4 |
Note: Direct IC50 values for the anti-proliferative effects of Somatostatin-28 on various cancer cell lines are not consistently reported in the public literature. The anti-proliferative effects are often described qualitatively or in comparison to other somatostatin analogs.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines a typical workflow for evaluating the anticancer effects of Somatostatin-28 in a preclinical setting.
Protocol 1: Somatostatin Receptor Binding Assay
This protocol is for determining the binding affinity of SST-28 to somatostatin receptors on cancer cell membranes using a competition binding assay with a radiolabeled somatostatin analog.
Materials:
-
Cancer cell line of interest (e.g., CHO-K1 cells overexpressing a specific human SSTR subtype)
-
Membrane preparation from the cancer cell line
-
Somatostatin-28 (SST-28)
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-somatostatin-14)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 0.2% BSA
-
96-well filter plates (1.2 µm glass fiber)
-
Polyethylenimine (PEI)
-
Scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates in 0.1% PEI for 1 hour at room temperature.
-
Reaction Mixture Preparation:
-
Prepare serial dilutions of unlabeled SST-28 in assay buffer (e.g., from 1 pM to 10 µM).
-
In each well of the filter plate, add:
-
25 µg of cell membrane preparation.
-
A fixed concentration of the radiolabeled somatostatin analog (e.g., 0.05 nM 125I-[Tyr11]-somatostatin-14).
-
Varying concentrations of unlabeled SST-28.
-
-
Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand, e.g., 1 µM).
-
-
Incubation: Incubate the plate for 1 hour at 27°C with moderate shaking.
-
Washing: Aspirate the incubation mixture through the filters. Wash the filters six times with 200 µL of ice-cold wash buffer per well.
-
Radioactivity Counting: Remove the filters from the plate and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled SST-28 concentration.
-
Determine the IC50 value (the concentration of unlabeled SST-28 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Somatostatin-28 (SST-28)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of SST-28 in serum-free or low-serum medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the SST-28 dilutions.
-
Include control wells with medium only (no cells) and cells with medium containing the vehicle for SST-28.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium-only wells (blank) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the logarithm of the SST-28 concentration to determine the IC50 value.
-
Protocol 3: Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Somatostatin-28 (SST-28)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of SST-28 for the desired time period. Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Protocol 4: Western Blot for MAPK Signaling Pathway
This protocol is for analyzing the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2) in response to SST-28 treatment.
Materials:
-
Cancer cell line of interest
-
Somatostatin-28 (SST-28)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with SST-28 for various time points or at different concentrations.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein (e.g., β-actin or GAPDH).
Protocol 5: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of SST-28 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Somatostatin-28 (SST-28)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 106) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer SST-28 to the treatment group via a specified route (e.g., subcutaneous or intraperitoneal injection) and schedule (e.g., daily or weekly).
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the data by comparing tumor growth curves, final tumor volumes, and weights between the treatment and control groups.
-
Tumor tissue can be further analyzed by immunohistochemistry or Western blotting.
-
Conclusion
Somatostatin-28 demonstrates significant potential in cancer research due to its ability to target SSTR-expressing tumors and induce anti-proliferative and pro-apoptotic effects. The protocols provided herein offer a framework for the systematic evaluation of SST-28's efficacy in preclinical cancer models. Further research is warranted to fully elucidate the therapeutic potential of SST-28 and to identify predictive biomarkers for patient selection in future clinical applications.
References
- 1. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic Activity of Methyl rosmarinate in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Radiolabeling of Somatostatin Analogs for Imaging and Therapy
Introduction: Somatostatin analogs, such as octreotide and octreotate, are crucial in nuclear medicine for the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3][4] By labeling these peptides with specific radionuclides, it is possible to visualize tumors using Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), or to deliver targeted radiation therapy.[2][3] This document provides detailed protocols for radiolabeling somatostatin analogs with Technetium-99m (⁹⁹ᵐTc), Gallium-68 (⁶⁸Ga), and Lutetium-177 (¹⁷⁷Lu).
Somatostatin Receptor Signaling
Somatostatin receptors are G-protein-coupled receptors (GPCRs) with five subtypes (SSTR1-5).[5][6][7] Upon binding of a somatostatin analog, the receptor activates intracellular signaling cascades.[5][6] A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] This action can inhibit hormone secretion and cell proliferation.[5] Other pathways include the modulation of mitogen-activated protein kinase (MAPK) and the activation of phosphotyrosine phosphatases, which can induce apoptosis.[5]
General Radiolabeling Workflow
The process of radiolabeling a somatostatin analog involves conjugating the peptide to a bifunctional chelator, which then securely binds the metallic radionuclide. The general workflow includes radiolabeling, quality control, and formulation for administration.
Protocol 1: Technetium-99m (⁹⁹ᵐTc) Labeling of HYNIC-TOC
Technetium-99m is a gamma-emitting radionuclide ideal for SPECT imaging due to its 141 keV photopeak and 6-hour half-life.[8] Labeling of somatostatin analogs like Tyr³-octreotide (TOC) is commonly achieved using a hydrazinonicotinamide (HYNIC) chelator, often with co-ligands like ethylenediamine-N,N'-diacetic acid (EDDA) or Tricine to complete the coordination sphere of the technetium.[8][9]
Experimental Protocol
Reagents and Equipment:
-
HYNIC-TOC peptide vial (lyophilized)
-
⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄) from a generator
-
EDDA co-ligand kit
-
Sodium acetate buffer (pH 5.0)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
Dose calibrator
-
Radio-TLC system (e.g., ITLC-SG strips)
-
HPLC system with a radioactivity detector
Procedure:
-
Reconstitution: Reconstitute the lyophilized HYNIC-TOC vial with a sterile saline solution as per manufacturer instructions.
-
Co-ligand Preparation: Prepare the EDDA co-ligand solution according to the kit's protocol.
-
Labeling Reaction:
-
In a sterile reaction vial, add the required volume of HYNIC-TOC solution.
-
Add the prepared EDDA co-ligand solution.
-
Add 1-2 GBq of ⁹⁹ᵐTc-pertechnetate to the vial.
-
Adjust the pH to between 4.5 and 5.5 using the acetate buffer if necessary.
-
-
Incubation: Incubate the reaction vial in a heating block or water bath at 100°C for 15-20 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Quality Control:
-
Radio-TLC: Spot the labeled product on an ITLC-SG strip. Use a mobile phase of methanol:ammonium acetate to separate the labeled peptide (remains at origin) from free ⁹⁹ᵐTcO₄ (migrates with solvent front).
-
HPLC: Analyze the radiochemical purity using a reverse-phase C18 column with a gradient of ethanol and phosphate buffer. The labeled product should correspond to a major peak, distinct from impurities.[10]
-
-
Formulation: If radiochemical purity is >95%, the product can be drawn up for injection, often with the addition of a stabilizing agent like ascorbic acid.
Quantitative Data Summary
| Analog | Chelator/Co-ligand | Radiochemical Yield | Specific Activity | In Vitro Affinity (IC₅₀/Kᵢ, nM) | In Vivo Tumor Uptake (%ID/g) |
| ⁹⁹ᵐTc-P587 | N/A | >90% | >2.2 TBq/mmol | 0.15 | 4.1 (at 90 min)[11] |
| ⁹⁹ᵐTc-P829 | N/A | >90% | >2.2 TBq/mmol | 0.32 | 4.9 (at 90 min)[11] |
| ⁹⁹ᵐTc-HYNIC-TOC | HYNIC/EDDA | >95% | N/A | <5 | 9.7 (for [Tyr³]-octreotide)[9] |
| ⁹⁹ᵐTc-RC160 | HYNIC/EDDA | N/A | N/A | <5 | 0.2-3.5[9] |
| ⁹⁹ᵐTc-TECANT-1 | Tetraamine | N/A | N/A | N/A | 26.01 ± 1.33 (at 4h)[12] |
| ⁹⁹ᵐTc-TECANT-2 | Tetraamine | N/A | N/A | N/A | 28.41 ± 4.84 (at 4h)[12] |
N/A: Not available in the provided search results.
Protocol 2: Gallium-68 (⁶⁸Ga) Labeling of DOTA-Analogs
Gallium-68 is a positron emitter (β+) with a 68-minute half-life, making it suitable for PET imaging.[2][13] It is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.[13] Somatostatin analogs are conjugated with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which forms a stable complex with ⁶⁸Ga.[14]
Experimental Protocol
Reagents and Equipment:
-
DOTA-TATE or DOTA-TOC peptide vial (lyophilized)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.0-4.5)
-
Ascorbic acid (as a radioprotectant)
-
Sterile, trace metal-free water and HCl
-
Heating module (automated or manual)
-
Radio-TLC and/or HPLC system
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultra-pure 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Peptide Preparation: Reconstitute the DOTA-analog vial with sterile water.
-
Labeling Reaction:
-
Add the DOTA-analog solution (typically 10-20 µg) to a sterile reaction vial.
-
Add ascorbic acid solution.
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Add sodium acetate buffer to adjust the pH to approximately 3.5-4.5.[15]
-
-
Incubation: Heat the reaction mixture at 95-100°C for 7-15 minutes.[15]
-
Cooling: Cool the reaction vial to room temperature.
-
Quality Control:
-
Radio-TLC: Use ITLC-SG strips with a mobile phase of 1 M ammonium acetate:methanol (1:1) to ensure that the percentage of free ⁶⁸Ga is minimal. The ⁶⁸Ga-DOTA-peptide complex remains at the origin.
-
HPLC: Confirm radiochemical purity using a C18 column. The retention time of ⁶⁸Ga-DOTA-palbociclib was reported as 6.58 min in one study.[16]
-
-
Formulation: The final product is typically passed through a sterile filter into a sterile vial for injection. The radiochemical purity should exceed 95%.
Quantitative Data Summary
| Analog | Chelator | Radiochemical Purity | Apparent Molar Activity | In Vitro Affinity (Kᵢ, nM) | In Vivo Tumor Uptake (%ID/g) |
| ⁶⁸Ga-DOTATOC | DOTA | >95% | N/A | 2.5 ± 0.5 | N/A |
| ⁶⁸Ga-DOTATATE | DOTA | >98% | 518 ± 32 GBq/µmol | N/A | N/A |
| ⁶⁸Ga-DOTA-palbociclib | DOTA | >95% | N/A | N/A | 4.07 ± 0.18 (at 1h)[16] |
N/A: Not available in the provided search results. Data for ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE are based on general knowledge from provided sources.[15][17]
Protocol 3: Lutetium-177 (¹⁷⁷Lu) Labeling of DOTA-Analogs
Lutetium-177 is a beta (β⁻) and gamma (γ) emitting radionuclide used for Peptide Receptor Radionuclide Therapy (PRRT).[2][3] Its 6.7-day half-life and therapeutic beta emissions allow for targeted irradiation of tumor cells. The labeling chemistry is very similar to that of ⁶⁸Ga, utilizing DOTA-conjugated peptides.
Experimental Protocol
Reagents and Equipment:
-
DOTA-TATE or DOTA-TOC peptide vial
-
¹⁷⁷LuCl₃ solution (no-carrier-added is preferred)
-
Ammonium acetate or sodium acetate buffer (pH 4.5-5.5)
-
Ascorbic acid
-
Gentisic acid (as a radioprotectant/stabilizer)
-
DTPA solution (to complex any unbound ¹⁷⁷Lu post-reaction)
-
Heating block
-
Radio-TLC and HPLC systems
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free vial, combine the DOTA-analog peptide, ascorbic acid/gentisic acid, and acetate buffer.
-
Radionuclide Addition: Add the required therapeutic activity of ¹⁷⁷LuCl₃ to the vial. The molar activity is a critical parameter to ensure high labeling efficiency.[10]
-
Incubation: Heat the reaction vial at 95-100°C for 20-30 minutes.
-
Cooling: Let the vial cool to ambient temperature.
-
Quenching (Optional): Add a small amount of DTPA solution to chelate any remaining free ¹⁷⁷Lu, preventing its uptake in non-target tissues like bone.
-
Quality Control:
-
Perform Radio-TLC and HPLC analysis as described for ⁶⁸Ga-DOTA-analogs to confirm radiochemical purity is >95%. HPLC is crucial for detecting potential degradation products from radiolysis.[10]
-
-
Formulation: The final solution is passed through a 0.22 µm sterile filter and diluted with sterile saline for intravenous infusion.
Quantitative Data Summary
| Analog | Chelator | Radiochemical Purity | In Vitro Affinity (IC₅₀/K𝘥, nM) | In Vivo Tumor Uptake (%ID/g) | Notes |
| ¹⁷⁷Lu-DOTA-Peptide 2 | DOTA | >97% | 11.14 (K𝘥) | 10.89[18] | Antagonist peptide[18] |
| ¹⁷⁷Lu-DOTA-ST8950 | DOTA | N/A | 0.37 (SST2), 3.4 (SST5) | 14.17 ± 1.78 (SST2 tumor, 1h)[19][20] | Dual SST2/SST5 targeting[19][20] |
| ¹⁷⁷Lu-DOTA-JR11 | DOTA | N/A | N/A | 20.8 ± 3.4 (at 4h)[21] | Antagonist peptide[21] |
| ¹⁷⁷Lu-DOTA-TATE | DOTA | >95% | N/A | N/A | Agonist; clinical standard[3] |
N/A: Not available in the provided search results.
Conclusion
The radiolabeling of somatostatin analogs is a well-established process critical for the management of neuroendocrine tumors.[3] The choice of radionuclide dictates the clinical application, with ⁹⁹ᵐTc and ⁶⁸Ga used for diagnostics and ¹⁷⁷Lu for therapy.[2][4] Strict adherence to protocols and rigorous quality control are paramount to ensure the safety, efficacy, and purity of the final radiopharmaceutical preparation.[10] The development of new analogs, including antagonists, continues to evolve, promising improved tumor targeting and diagnostic/therapeutic outcomes.[8][12][18]
References
- 1. Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors [mdpi.com]
- 2. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 8. Radiopharmaceuticals for somatostatin receptor imaging | Mikołajczak | Nuclear Medicine Review [journals.viamedica.pl]
- 9. Technetium-99m somatostatin analogues: effect of labelling methods and peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of technetium-99m-labeled somatostatin receptor-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of a New 177Lu-Labeled Somatostatin Analog for the Treatment of Tumors Expressing Somatostatin Receptor Subtypes 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes: The Role of Somatostatin-25 in the Regulation of Insulin and Glucagon Secretion
Audience: Researchers, scientists, and drug development professionals.
Introduction: Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms, Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28). Somatostatin-25 (SST-25) is a related peptide, representing an N-terminally extended form of SST-14.[1] Produced by the delta cells of the pancreatic islets of Langerhans, somatostatin exerts potent inhibitory control over the secretion of both insulin from beta cells and glucagon from alpha cells.[2] This paracrine regulation is crucial for maintaining glucose homeostasis. Dysregulation of somatostatin signaling is implicated in metabolic diseases, including diabetes.[2] Studies have revealed that different forms of somatostatin can exhibit differential potency in their inhibitory effects, suggesting that SST-25 and SST-28 are not merely precursors to SST-14 but may have distinct physiological roles.[1] Understanding the specific actions of SST-25 is vital for developing targeted therapeutic strategies for metabolic disorders.
Signaling Pathways of Somatostatin in Pancreatic Islets
Somatostatin exerts its inhibitory effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[3] The distribution of these receptors on alpha and beta cells, and their subsequent signaling cascades, mediate the differential regulation of glucagon and insulin.
1. Inhibition of Insulin Secretion in Beta Cells: In pancreatic beta cells, somatostatin's inhibitory effect on insulin secretion is primarily mediated via SSTR5.[4] The signaling cascade involves multiple mechanisms:
-
Hyperpolarization: Activation of G-protein-regulated inwardly rectifying K+ (GIRK) channels and ATP-sensitive K+ (KATP) channels leads to K+ efflux, hyperpolarizing the cell membrane.[5][6]
-
Reduced Ca2+ Influx: Hyperpolarization decreases the activity of voltage-gated Ca2+ channels, reducing the influx of Ca2+ which is a critical trigger for insulin exocytosis.[5][6]
-
Inhibition of Adenylyl Cyclase: The Gi-protein coupling of SSTRs inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Lower cAMP reduces the sensitization of the exocytotic machinery.[5]
-
Metabolic Inhibition: Somatostatin can decrease glucose-stimulated oxidative respiration in beta cells, which would reduce the ATP/ADP ratio, further promoting KATP channel opening.[5]
References
- 1. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Somatostatin: mechanism of action in pancreatic islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Somatostatin-25 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the solubilization and storage of Somatostatin-25 peptide to ensure its biological activity and stability for research and drug development applications.
Introduction to this compound
This compound is an endogenous neuropeptide hormone that plays a crucial role in regulating the endocrine system. It is a 25-amino acid peptide that acts as a potent inhibitor of the secretion of several hormones, including growth hormone, insulin, and glucagon. Its diverse biological activities are mediated through its interaction with a family of G-protein coupled receptors known as Somatostatin receptors (SSTRs), making it a significant molecule of interest in various therapeutic areas. Proper handling, solubilization, and storage of the lyophilized peptide are critical for maintaining its structural integrity and biological function in experimental settings.
Solubilization of this compound
The primary challenge in solubilizing peptides is to achieve the desired concentration without causing aggregation or degradation. The solubility of this compound is influenced by its amino acid sequence, the chosen solvent, and the pH of the solution.
Recommended Solvents and Conditions:
This compound is generally soluble in sterile water.[1][2] For peptides that may be more hydrophobic, a small amount of an organic solvent like acetonitrile or DMSO can be used initially, followed by dilution with an aqueous buffer.[2]
Quantitative Solubility Data Summary:
| Solvent | Reported Solubility | Source(s) |
| Water | Soluble | [1][2] |
| Distilled Water | Up to 2 mg/mL | [3] |
| Sterile Water | 1 mg/mL | [4] |
| Water | 0.30 mg/mL | [5] |
pH Considerations for Stability:
The stability of somatostatin in an aqueous solution is pH-dependent. Studies on somatostatin (14-amino acid form) have shown that the optimal pH for stability is around 3.7.[6][7] It is also noted that phosphate buffers may be more detrimental to stability compared to acetate buffers.[6][7] When preparing solutions for cell-based assays, it is crucial to use a buffer system that is both compatible with the cells and maintains the stability of the peptide.
Storage of this compound
Proper storage is essential to prevent the degradation of the this compound peptide. The storage conditions differ for the lyophilized powder and the reconstituted solution.
Storage Recommendations Summary:
| Form | Temperature | Duration | Additional Notes | Source(s) |
| Lyophilized Powder | -20°C | Up to 6 months | Store in a dry, dark place. | [1][4] |
| Reconstituted Solution | 4°C | Up to 5 days | [1] | |
| Reconstituted Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. | [1] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the step-by-step procedure for reconstituting lyophilized this compound peptide to a stock solution.
Materials:
-
Vial of lyophilized this compound peptide
-
Sterile, deionized or distilled water
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.
-
Centrifuge Briefly: Gently centrifuge the vial for a few seconds to ensure that all the lyophilized powder is at the bottom of the vial.
-
Add Sterile Water: Carefully open the vial and add the calculated volume of sterile water to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Dissolve the Peptide: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. If the peptide does not dissolve readily, sonication in a water bath for a few minutes may be helpful.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
Aliquoting and Storing the Stock Solution
To maintain the long-term stability of the reconstituted peptide and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution.
Procedure:
-
Prepare Aliquots: Based on your experimental needs, dispense the stock solution into smaller, single-use aliquots in sterile, low-retention polypropylene microcentrifuge tubes.
-
Short-Term Storage: For use within a few days, store the aliquots at 4°C.[1]
-
Long-Term Storage: For longer-term storage, snap-freeze the aliquots in liquid nitrogen and then transfer them to a -20°C or -80°C freezer.[1]
Visualizations
This compound Signaling Pathway
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin | 51110-01-1 | Hello Bio [hellobio.com]
- 4. 生长抑素 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 5. Somatostatin | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Somatostatin-25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Somatostatin-25 (SST-25) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided methodologies are based on established protocols for somatostatin and its receptors, offering a robust starting point for experimental optimization.
Introduction
This compound is one of the bioactive peptides derived from the preprosomatostatin precursor. It plays a crucial role in various physiological processes by acting on somatostatin receptors (SSTRs). The accurate detection and localization of SST-25 in tissues are vital for research in neuroendocrinology, oncology, and metabolic diseases. Immunohistochemistry is a powerful technique to visualize the distribution of SST-25 within the cellular and tissue context.
While antibodies specifically raised against SST-25 are not widely commercially available, studies have shown that certain polyclonal and monoclonal antibodies targeting the common C-terminus of somatostatin can effectively detect SST-25. The specificity of these antibodies can be confirmed by pre-adsorption with SST-25, which should abolish the immunostaining.
Signaling Pathway of Somatostatin
This compound, like other somatostatin peptides, exerts its biological effects by binding to one of the five G-protein coupled somatostatin receptors (SSTR1-5). Upon binding, the receptor activates intracellular signaling cascades, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases (PTPs) and the MAPK pathway. These signaling events ultimately regulate cellular processes such as hormone secretion, cell proliferation, and apoptosis.[1]
Caption: this compound Signaling Pathway.
Experimental Protocols
This section outlines a comprehensive IHC protocol for the detection of SST-25 in FFPE tissues.
Materials and Reagents
-
Primary Antibody: Rabbit or Mouse anti-Somatostatin antibody. It is crucial to select an antibody validated for IHC and confirmed to cross-react with SST-25.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG.
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Blocking Solution: 10% Normal Goat Serum in PBS.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Mounting Medium: Aqueous or permanent mounting medium.
-
Control Tissues: Pancreas or gastrointestinal tract tissue known to express somatostatin.
Immunohistochemistry Workflow
Caption: Immunohistochemistry Workflow for SST-25.
Detailed Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Immerse in 100% ethanol: 2 x 5 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking (Optional but Recommended):
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBST.
-
-
Blocking:
-
Incubate sections with 10% normal goat serum in PBS for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-somatostatin antibody in blocking buffer. A starting dilution of 1:1000 to 1:5000 is recommended, but should be optimized.[1]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST: 3 x 5 minutes.
-
Incubate with HRP-conjugated secondary antibody according to the manufacturer's recommended dilution for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST: 3 x 5 minutes.
-
Apply DAB chromogen solution and incubate for 2-10 minutes, or until desired stain intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation
The following tables summarize key quantitative parameters for the IHC protocol. These values should be considered as starting points and may require optimization for specific antibodies and tissue types.
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Host Species | Recommended Starting Dilution | Incubation Time | Incubation Temperature |
| Anti-Somatostatin | Rabbit | 1:1000 - 1:5000[1] | Overnight | 4°C |
| Anti-Somatostatin | Mouse | 1:500 - 1:2000 | Overnight | 4°C |
| HRP-conjugated Goat anti-Rabbit/Mouse | Goat | As per manufacturer's instructions | 1 hour | Room Temperature |
Table 2: Antigen Retrieval Methods and Conditions
| Method | Buffer | pH | Incubation Time | Temperature |
| Heat-Induced (Pressure Cooker) | 10 mM Sodium Citrate | 6.0 | 10 - 15 minutes | ~120°C |
| Heat-Induced (Water Bath) | 10 mM Sodium Citrate | 6.0 | 20 - 30 minutes | 95 - 100°C |
| Heat-Induced (Microwave) | 10 mM Sodium Citrate | 6.0 | 10 - 20 minutes | ~100°C |
| Heat-Induced (Pressure Cooker) | 10 mM Tris, 1 mM EDTA | 9.0 | 10 - 15 minutes | ~120°C |
Troubleshooting
-
No Staining:
-
Verify the primary antibody's cross-reactivity with SST-25.
-
Optimize antigen retrieval method and time.
-
Increase primary antibody concentration or incubation time.
-
Ensure the detection system is working correctly.
-
-
High Background:
-
Ensure adequate blocking.
-
Titrate primary and secondary antibodies to optimal dilutions.
-
Ensure thorough washing between steps.
-
Perform a no-primary-antibody control.
-
-
Non-specific Staining:
-
Confirm antibody specificity with a pre-adsorption control using SST-25 peptide.
-
Optimize antibody dilutions.
-
Conclusion
This document provides a detailed framework for the immunohistochemical detection of this compound. Successful staining requires careful optimization of each step, particularly antibody selection, dilution, and antigen retrieval. By following these protocols and recommendations, researchers can effectively visualize the localization of SST-25 in tissues, contributing to a deeper understanding of its role in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Improving Somatostatin-25 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Somatostatin-25 (SST-25) in experimental buffers.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in experimental buffers?
A1: The primary cause of SST-25 instability is enzymatic degradation by peptidases, which are ubiquitous in biological samples and can be present in cell culture media and tissue homogenates.[1] Endopeptidase-24.11 is a key enzyme responsible for cleaving SST-25 at specific sites. Additionally, the disulfide bond within the SST-25 molecule is crucial for its structure and activity; reduction of this bond can lead to instability and aggregation.[2] Chemical degradation, such as hydrolysis, is also a factor, particularly at non-optimal pH levels.
Q2: What is the optimal pH for this compound stability?
A2: The optimal pH for this compound stability in aqueous solutions is approximately 3.7.[2][3][4][5] Deviation from this acidic pH can lead to increased degradation.
Q3: Which common laboratory buffers are not recommended for use with this compound?
A3: Phosphate buffers have been shown to be significantly more detrimental to this compound stability compared to other buffers like acetate.[2][3][4][5] Therefore, it is advisable to avoid using phosphate-buffered saline (PBS) for reconstituting and diluting SST-25, especially for long-term storage or prolonged experiments.
Q4: How should I store my lyophilized and reconstituted this compound?
A4: Lyophilized SST-25 should be stored at -20°C or -80°C. Upon reconstitution, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[6][7][8][9] Reconstituted SST-25 should be stored at -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability will be reduced. Thawing on ice is recommended to minimize degradation.[6]
Q5: Can I do anything to protect this compound from enzymatic degradation in my cell culture experiments?
A5: Yes. The addition of a broad-spectrum protease inhibitor cocktail to your cell culture medium can significantly reduce enzymatic degradation of SST-25.[10][11] These cocktails typically inhibit a variety of proteases, including serine, cysteine, and acid proteases.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Troubleshooting Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of SST-25 activity over the course of a multi-day experiment. | Degradation of SST-25 in the culture medium. | 1. Add a protease inhibitor cocktail to the cell culture medium.[11]2. Replenish the medium with freshly prepared SST-25 every 24 hours.3. Optimize the pH of the culture medium , if the experimental conditions allow, to be closer to the optimal pH for SST-25 stability (around pH 3.7), though this is often not feasible for cell culture.[2][3][4][5] |
| High variability between replicate wells or experiments. | Inconsistent handling and storage of SST-25 stock solutions. | 1. Aliquot reconstituted SST-25 to minimize freeze-thaw cycles.[6][7][8][9]2. Thaw aliquots on ice immediately before use.[6]3. Use a consistent buffer for all dilutions and experiments, avoiding phosphate buffers.[2][3][4][5] |
Troubleshooting Poor Bioavailability or Efficacy in In Vivo Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected in vivo efficacy of SST-25. | Rapid degradation of SST-25 in circulation. | 1. Co-administer a protease inhibitor , if compatible with the animal model and experimental goals.2. Consider chemical modification of SST-25 to enhance stability (e.g., PEGylation, though this requires specialized synthesis).[3]3. Optimize the formulation by using a vehicle that may protect the peptide, such as liposomes or polymers.[1] |
| Inconsistent results between different animal subjects. | Variability in injection preparation and administration. | 1. Prepare the SST-25 injection solution immediately before use. 2. Ensure consistent and accurate dosing for all animals.3. Use a consistent and appropriate route of administration as described in established protocols.[12][13][14] |
III. Experimental Protocols & Data
Quantitative Stability of this compound in Different Buffers
| Buffer | pH | Temperature | Relative Stability | Reference |
| Acetate | 3.7 | 25°C | Optimal | [2][3][4][5] |
| Phosphate | 7.4 | 25°C | Poor | [2][3][4][5] |
| TRIS-HCl | 7.4 | 25°C | Likely better than phosphate, but less stable than acetate at optimal pH. | Inferred from general peptide stability knowledge. |
| HEPES | 7.4 | 25°C | Likely better than phosphate, but less stable than acetate at optimal pH. | Inferred from general peptide stability knowledge. |
Note: The pH of TRIS buffer is highly temperature-dependent, which can affect SST-25 stability if experiments are conducted at different temperatures.[15][16][17]
Protocol: Preparation of a Stabilized this compound Solution for In Vitro Assays
This protocol provides a general guideline for preparing a more stable SST-25 solution for use in cell culture experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile Acetate Buffer (0.1 M, pH 3.7)
-
Broad-spectrum Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P1860)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized SST-25 to collect the powder at the bottom.
-
Reconstitute the peptide in sterile acetate buffer (0.1 M, pH 3.7) to a desired stock concentration (e.g., 1 mg/mL). Avoid using phosphate-buffered saline (PBS).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Do not shake vigorously.
-
-
Aliquoting and Storage:
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot of the SST-25 stock solution on ice.
-
Dilute the stock solution to the final working concentration in your cell culture medium.
-
Immediately before adding the SST-25 working solution to your cells, add a broad-spectrum protease inhibitor cocktail to the culture medium according to the manufacturer's instructions.[11]
-
IV. Visualizations
This compound Degradation Pathways
Caption: Major pathways leading to the degradation and inactivation of this compound.
Experimental Workflow for Improving SST-25 Stability
Caption: Recommended workflow for handling this compound to maximize its stability in experiments.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 4. katalog.ub.rwth-aachen.de [katalog.ub.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Effect of chronically administered somatostatin on the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Somatostatin infusion inhibits the stimulatory effect of testosterone on endosteal bone formation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of growth of two human pancreatic adenocarcinomas in vivo by somatostatin analog SMS 201-995 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Overcoming poor solubility of synthetic Somatostatin-25
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering solubility issues with synthetic Somatostatin-25.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound difficult to dissolve?
The solubility of synthetic peptides like this compound is influenced by several factors related to its amino acid sequence and structure. Peptides with a high proportion of hydrophobic amino acids tend to aggregate and resist dissolution in aqueous solutions.[1] Furthermore, a peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net electrical charge, as this minimizes electrostatic repulsion between molecules, favoring aggregation.[2][3] this compound contains several hydrophobic residues (Ala, Met, Phe, Trp) and has a basic character due to its arginine (Arg) and lysine (Lys) content, which dictates the optimal pH for solubilization.
Q2: What is the best starting solvent for dissolving this compound?
Always begin by attempting to dissolve a small, pre-weighed aliquot of the peptide in a neutral, high-purity solvent.
-
Recommended Starting Solvent: Sterile, deionized water or a standard physiological buffer like PBS (pH 7.4).[4]
Before moving to other solvents, ensure thorough mixing. Vortexing or sonication can help break up small aggregates and enhance dissolution.[1][5]
Q3: My this compound did not dissolve in water. What should I do next?
If the peptide remains insoluble in water, a systematic approach based on its net charge is recommended. The amino acid sequence of this compound (Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) contains more basic residues (Arg, Lys) than acidic ones (Glu), giving it a net positive charge at neutral pH and a high isoelectric point. Therefore, it is classified as a basic peptide .
For basic peptides, the next step is to use a dilute acidic solution.[4][5]
-
Step 1: Add a few drops of 10-30% aqueous acetic acid to the peptide suspension.[4][5]
-
Step 2: If solubility is still an issue, a small amount of a stronger organic acid like trifluoroacetic acid (TFA) can be used, but this is not recommended for in vivo or cell culture experiments.[5]
-
Step 3: For highly intractable peptides, a minimal amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) can be used to first dissolve the peptide, followed by slow, dropwise dilution with your desired aqueous buffer.[1][4][6] Note that high concentrations of DMSO can be toxic in cellular assays.[1]
The following workflow diagram outlines the recommended troubleshooting process.
Q4: How can I use excipients to improve the solubility and stability of my peptide formulation?
Excipients are inactive substances that can be added to a formulation to improve its physical and chemical properties. For peptide therapeutics, they can be crucial for enhancing solubility and preventing degradation.[3][7]
| Excipient Type | Examples | Function | Considerations |
| Co-solvents | DMSO, Ethanol, Acetonitrile | Increase solubility of hydrophobic peptides. | Must be compatible with the experimental model; can be toxic at high concentrations.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce peptide aggregation and surface adsorption. | Can form micelles, which may affect peptide activity or assay readouts.[8] |
| Complexing Agents | Cyclodextrins | Form inclusion complexes with hydrophobic residues to increase aqueous solubility.[5] | May alter the bioavailability or receptor-binding kinetics of the peptide. |
| Stabilizers | Mannitol, Sucrose, Trehalose | Act as cryoprotectants during lyophilization and bulking agents in the final formulation.[9] | Can increase the viscosity and osmolality of the solution. |
| pH Modifiers | Acetic Acid, Ammonium Bicarbonate | Adjust the solution pH away from the peptide's isoelectric point (pI) to increase net charge and solubility.[2][4] | The chosen pH must not cause chemical degradation (e.g., hydrolysis) of the peptide. |
Experimental Protocol: Solubilization of Lyophilized this compound
This protocol provides a general methodology for dissolving synthetic this compound for in vitro research applications.
Materials:
-
Lyophilized synthetic this compound
-
Sterile, deionized water
-
10% (v/v) aqueous acetic acid solution
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.
-
Initial Solubilization Attempt:
-
Add a precise volume of sterile water to the vial to achieve the desired stock concentration.
-
Vortex the vial for 30-60 seconds. If particles are still visible, place the tube in a sonicator bath for 2-5 minutes.[1]
-
-
Acidification (if necessary):
-
If the peptide is not fully dissolved, add the 10% acetic acid solution dropwise (e.g., 1-2 µL at a time) to the suspension.
-
Vortex briefly after each addition and visually inspect for dissolution.
-
-
Co-solvent Use (if necessary):
-
If the peptide remains insoluble, use a fresh aliquot of lyophilized powder.
-
Add the minimum volume of DMSO required to fully dissolve the peptide (e.g., 10-20 µL).
-
Slowly add this concentrated DMSO-peptide solution drop-by-drop into your desired aqueous buffer while vortexing to prevent precipitation.[4] The final DMSO concentration should ideally be below 1% for cell-based assays.[1]
-
-
Final Preparation and Storage:
-
Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[1]
-
Carefully transfer the supernatant to a new sterile, low-protein-binding tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended by the manufacturer. For short-term storage, solutions can be kept at 4°C for a few days.
-
Somatostatin Signaling Pathway
Understanding the mechanism of action of this compound is critical, as improper solubilization can lead to aggregation and loss of biological activity. Somatostatin inhibits hormone release by binding to its G-protein coupled receptors (SSTRs), which triggers an intracellular signaling cascade.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. books.rsc.org [books.rsc.org]
- 4. biocat.com [biocat.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neurelis.com [neurelis.com]
- 8. pharmtech.com [pharmtech.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Somatostatin Receptor 2 (SSTR2) Binding Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing Somatostatin-25 (SST-25) and other ligand binding assays with the Somatostatin Receptor 2 (SSTR2).
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control steps before starting an SSTR2 binding assay?
A1: Before initiating your binding assay, it is crucial to perform several quality control checks to ensure reliable and reproducible results. These include:
-
Cell Line Verification: Confirm the identity of your SSTR2-expressing cell line using methods like STR profiling.
-
Receptor Expression Level: Quantify the SSTR2 expression level (e.g., via qPCR or a preliminary saturation binding assay) to ensure it is within the expected range for your model system.
-
Radioligand Quality: Assess the purity and specific activity of your radioligand. A low specific activity can lead to a poor signal-to-noise ratio.
-
Reagent Preparation: Ensure all buffers and solutions are freshly prepared with high-purity water and reagents to avoid contamination.
Q2: How do I determine the optimal concentration of radioligand to use?
A2: The optimal radioligand concentration is typically at or below the dissociation constant (Kd) for the ligand-receptor interaction. This ensures that you are working in a range where binding is sensitive to competition from your test compounds. A saturation binding experiment is the definitive method to determine the Kd.
Q3: What is non-specific binding and how can I minimize it?
A3: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane or other proteins. It is determined by measuring the binding in the presence of a high concentration of an unlabeled ligand that saturates the specific receptors. To minimize non-specific binding, you can:
-
Use filter plates pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Include a sufficient concentration of a blocking agent like bovine serum albumin (BSA) in your assay buffer.
-
Optimize washing steps to remove unbound radioligand without causing significant dissociation from the receptor.
Troubleshooting Guide
This guide addresses common issues encountered during SSTR2 binding assays in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (>30% of Total Binding) | 1. Insufficient blocking of filter plates. 2. Radioligand sticking to plasticware or filters. 3. Inadequate washing. | 1. Pre-treat filter plates with 0.3-0.5% polyethyleneimine (PEI). 2. Include 0.1-0.5% Bovine Serum Albumin (BSA) in the assay buffer. 3. Increase the number or volume of wash steps with ice-cold buffer. |
| Low Specific Binding Signal | 1. Low receptor expression in the cell membrane preparation. 2. Degraded radioligand or unlabeled ligand. 3. Incorrect assay buffer pH or ionic strength. | 1. Prepare fresh cell membranes and quantify protein concentration. Verify receptor expression. 2. Use a fresh aliquot of radioligand and verify its specific activity. Prepare fresh solutions of unlabeled ligands. 3. Ensure the assay buffer pH is stable (typically 7.4) and check for optimal ionic composition. |
| High Variability Between Replicates | 1. Inconsistent pipetting or cell plating. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure consistent cell density in each well. 2. Gently vortex or mix all reagent solutions before adding them to the assay plate. 3. Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature. |
| No or Low Displacement by Unlabeled Competitor | 1. Unlabeled competitor concentration is too low. 2. Inactive or degraded unlabeled competitor. 3. The chosen competitor has low affinity for SSTR2. | 1. Perform a dose-response curve with a wider concentration range of the unlabeled competitor. 2. Prepare fresh solutions of the unlabeled competitor from a reliable source. 3. Verify the binding affinity of the competitor for SSTR2 from literature or previous experiments. |
Experimental Protocols
SSTR2 Radioligand Competition Binding Assay Protocol
This protocol outlines a standard procedure for a competition binding assay using cell membranes expressing SSTR2.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Radioligand: Prepare serial dilutions of a high-affinity SSTR2 radioligand (e.g., [¹²⁵I]Tyr¹¹-SRIF-14) in assay buffer.
-
Unlabeled Competitor: Prepare serial dilutions of the test compound and a known SSTR2 ligand (e.g., SST-28) in assay buffer.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
2. Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well filter plate (pre-treated with 0.3% PEI).
-
For total binding wells, add 25 µL of assay buffer.
-
For non-specific binding wells, add 25 µL of a saturating concentration of an unlabeled SSTR2 ligand (e.g., 1 µM SST-28).
-
For competition wells, add 25 µL of the desired concentration of the test compound.
-
Add 25 µL of the radioligand solution to all wells. The final concentration should be at or near the Kd.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for a typical SSTR2 radioligand binding assay.
Caption: Decision tree for troubleshooting high non-specific binding.
Caption: Simplified signaling cascade initiated by SSTR2 activation.
Technical Support Center: Optimizing Somatostatin-25 for in vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Somatostatin-25 in in vivo animal studies. Find troubleshooting tips, frequently asked questions, detailed protocols, and summarized data to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Somatostatin-14?
Somatostatin is a naturally occurring peptide hormone that regulates the endocrine system and affects neurotransmission.[1] It is produced from the precursor preprosomatostatin, which is cleaved into prosomatostatin and then processed into two active forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28).[1] this compound is a less common designation and often refers to salmonid this compound, which has been studied for its effects on growth hormone release. In mammalian studies, SST-14 and SST-28 are the predominantly referenced forms. SST-28 is an N-terminally extended form of SST-14.[1] While both forms can bind to all five somatostatin receptor subtypes (SSTR1-5), SSTR5 shows a higher affinity for SST-28.[1]
Q2: What are the primary applications of this compound (and its analogs) in animal studies?
The primary application of somatostatin and its analogs in animal studies is to investigate its inhibitory effects on various physiological processes. These include:
-
Oncology Research: Studying the anti-proliferative and anti-secretory effects on various tumors, such as neuroendocrine tumors.[2]
-
Endocrinology: Investigating the inhibition of hormone secretion, most notably growth hormone (GH) from the pituitary gland and insulin and glucagon from the pancreas.[3][4]
-
Gastroenterology: Examining the reduction of gastric acid, pancreatic, and intestinal secretions.[3]
-
Neuroscience: Exploring its role as a neurotransmitter and its effects on neuronal activity.
Q3: What is a typical dosage range for somatostatin in rodents?
The optimal dosage of somatostatin is highly dependent on the animal model, the research question, and the specific analog being used. Due to the very short half-life of native somatostatin, more stable synthetic analogs like octreotide are often preferred for in vivo studies.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[5][6]
Q4: Which administration route is best for my experiment?
The choice of administration route depends on the desired duration of action and the experimental design.
-
Intravenous (IV) Injection: Provides rapid and complete bioavailability but results in a very short duration of action due to the rapid clearance of somatostatin.[3]
-
Subcutaneous (SC) Injection: Allows for slower absorption and a longer duration of action compared to IV. This is a common route for administering somatostatin analogs.[3]
-
Intraperitoneal (IP) Injection: Another common route in rodent studies, offering a balance between ease of administration and absorption rate.
-
Continuous Infusion (e.g., via osmotic minipump): This method is ideal for maintaining stable plasma concentrations over an extended period, which is often necessary to counteract the short half-life of native somatostatin.[7]
Q5: How should I prepare and store this compound for in vivo use?
For optimal results, follow these guidelines for preparation and storage:
-
Reconstitution: Reconstitute lyophilized this compound in a sterile, buffered solution. The manufacturer's instructions should be followed closely.
-
Vehicle: A common vehicle is sterile saline or phosphate-buffered saline (PBS).
-
Storage of Stock Solutions: Aliquot the reconstituted solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Thaw a stock aliquot and dilute it to the final desired concentration with a sterile vehicle just before administration. Keep the working solution on ice.
Q6: What is the mechanism of action of this compound?
Somatostatin exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), SSTR1 through SSTR5.[1] Upon binding, these receptors activate intracellular signaling pathways that lead to the inhibition of cellular processes. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates downstream effectors, including ion channels and protein phosphatases, ultimately resulting in the inhibition of hormone secretion and cell proliferation.[1]
Caption: Somatostatin signaling pathway.
II. Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The dose may be too low to elicit a response. Conduct a dose-response study to determine the effective dose for your specific animal model and experimental endpoint. The dose-response relationship can sometimes be complex, so a wide range of doses should be tested.[8]
-
-
Possible Cause 2: Peptide Degradation.
-
Possible Cause 3: Inappropriate Administration Route.
-
Solution: The chosen route of administration may not be providing sufficient bioavailability or duration of action. For acute effects, IV administration is suitable, while for longer-term studies, SC injections or continuous infusion are more appropriate.[3]
-
Problem: I am seeing inconsistent or variable results between animals.
-
Possible Cause 1: Improper Injection Technique.
-
Solution: Ensure that all personnel are properly trained and consistent in their administration technique. For SC injections, ensure the substance is delivered into the subcutaneous space and not intradermally or intramuscularly.
-
-
Possible Cause 2: Biological Variability.
-
Solution: The expression of somatostatin receptors can vary between individual animals. Increasing the number of animals per group can help to account for this biological variability and increase the statistical power of your study.
-
Problem: The response to this compound diminishes over time.
-
Possible Cause: Tachyphylaxis.
-
Solution: Rapid and repeated administration of somatostatin can lead to tachyphylaxis, a rapid decrease in the response to the peptide.[8] This may be due to receptor desensitization or downregulation. If possible, allow for a sufficient washout period between doses. For chronic studies, a continuous, low-dose infusion may be more effective than repeated bolus injections.
-
Problem: I am observing unexpected excitatory effects.
-
Possible Cause: Complex Dose-Response Relationship.
-
Solution: Some studies have reported that somatostatin can have biphasic or U-shaped dose-response curves, where low doses may produce an excitatory effect, while higher doses are inhibitory.[8] Carefully evaluate a wide range of doses to fully characterize the dose-response relationship in your model.
-
III. Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Calculate the required amount: Determine the total amount of this compound needed based on the dose, number of animals, and injection volume.
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature. Reconstitute in a sterile vehicle (e.g., 0.9% sterile saline) to a convenient stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not shake vigorously.
-
Aliquoting: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it to the final desired concentration with the sterile vehicle. Keep the working solution on ice.
Protocol 2: Subcutaneous (SC) Bolus Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the dorsal side.
-
Site Preparation: If necessary, sterilize the injection site with an alcohol wipe.
-
Injection: Gently lift the skin on the back of the neck or flank to form a "tent". Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Injection: Slowly inject the desired volume (typically 100-200 µL for a mouse).
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if needed.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Protocol 3: Continuous Infusion using Osmotic Minipumps in Rats
Caption: Workflow for continuous infusion.
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the sterile this compound solution at the desired concentration.
-
Anesthesia: Anesthetize the rat using an approved anesthetic protocol.
-
Surgical Implantation: Make a small incision in the skin on the back of the rat. Create a subcutaneous pocket using blunt dissection. Insert the filled osmotic minipump into the pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Recovery: Allow the animal to recover from surgery according to approved post-operative care procedures.
-
Infusion Period: The pump will deliver the this compound solution at a constant rate for the specified duration.
-
Monitoring: Monitor the animal daily for signs of distress and for the desired experimental outcomes.
IV. Quantitative Data Summary
Table 1: Recommended Starting Doses of Somatostatin and its Analogs in Rodents for Different Applications
| Compound | Animal Model | Application | Dosage Range | Administration Route | Reference |
| Octreotide | Rat | Inhibition of GH secretion | 50 µg/kg | SC | [9] |
| Octreotide | Mouse | Antitumor activity | 15 µg/kg (twice daily) | IP or SC | [7] |
| Octreotide | Mouse | Antitumor activity | 0.6 µ g/day | Continuous Infusion | [7] |
| Somatostatin | Rat | Inhibition of GH and insulin | 37.5 - 150 µg | IV infusion | [10] |
Table 2: Pharmacokinetic Properties of Somatostatin and Octreotide
| Parameter | Somatostatin | Octreotide | Reference |
| Half-life | < 3 minutes | ~1.5 hours | [3] |
| Primary Route of Administration | IV Infusion | SC, IV | [3] |
| Plasma Protein Binding | Low | ~65% | [3] |
| Primary Advantage | Endogenous peptide | Longer duration of action | [3] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone - Wikipedia [en.wikipedia.org]
- 5. Safety review: dose optimization of somatostatin analogs in patients with acromegaly and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Effects of somatostatin on mammalian cortical neurons in culture: physiological actions and unusual dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of somatostatin analogs on a growth hormone-releasing hormone secreting bronchial carcinoid, in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response study of the inhibiting effect of somatostatin on growth hormone and insulin secretion in normal subjects and acromegalic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing non-specific binding in Somatostatin-25 immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize non-specific binding in your Somatostatin-25 immunoassays.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common issue in immunoassays, often caused by non-specific binding of antibodies or other sample components to the microplate surface. This guide will help you identify and address the root causes of this problem.
Issue: High Background Signal Across the Entire Plate
High background can obscure the specific signal from your analyte, reducing the sensitivity and accuracy of your assay.[1]
| Potential Cause | Recommended Solution |
| Ineffective Blocking | The blocking buffer's role is to cover any unbound sites on the microplate, preventing the non-specific adherence of antibodies.[2][3] If blocking is insufficient, you may observe high background noise.[2][3] Consider the following adjustments: • Increase blocking incubation time: Allow more time for the blocking agent to saturate the surface. • Increase blocking agent concentration: A higher concentration may be needed for complete coverage. For example, you could increase the concentration of Bovine Serum Albumin (BSA) from 1% to 2%.[1] • Try a different blocking agent: Not all blocking agents are equally effective for all assays. Common options include Bovine Serum Albumin (BSA), casein, and specialized peptide-based blockers.[3][4][5] Peptide-based blockers can be particularly effective due to their ability to form a dense, consistent layer on the plate surface.[4] |
| Insufficient Washing | Inadequate washing can leave behind unbound antibodies and other reagents, leading to a high background signal.[3][6] To improve washing efficiency: • Increase the number of wash cycles: Additional washes can help remove residual unbound materials.[1][7] • Increase the soaking time between washes: Allowing the wash buffer to sit in the wells for a short period (e.g., 30 seconds) can improve the removal of non-specifically bound molecules.[1][2] • Ensure complete removal of wash buffer: After the final wash, tap the inverted plate firmly on a clean paper towel to remove any remaining droplets.[8] • Add a detergent to the wash buffer: A small amount of a non-ionic detergent like Tween-20 (typically 0.01-0.1%) can help disrupt weak, non-specific interactions.[1][2] |
| Sub-optimal Antibody Concentration | Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and increased background.[6] It is crucial to determine the optimal antibody concentration through titration experiments. |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody.[6] To investigate this: • Run a control without the primary antibody: This will help determine if the secondary antibody is binding non-specifically. |
| Contamination | Contamination of reagents, buffers, or the microplate can introduce substances that contribute to high background.[6][7] Always use fresh, high-quality reagents and ensure proper handling to avoid contamination. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound immunoassays?
Non-specific binding refers to the attachment of assay components, such as antibodies, to the surface of the microplate or other proteins in an unpredictable manner, rather than to the specific target (this compound). This is a significant issue because it generates a background signal that can mask the true signal from the analyte, leading to reduced assay sensitivity, accuracy, and reproducibility.[1]
Q2: What are the most critical steps in an immunoassay protocol for minimizing non-specific binding?
The most crucial steps for reducing non-specific binding are blocking and washing.[1][2]
-
Blocking is essential to saturate all potential binding sites on the microplate that are not occupied by the capture antibody, thereby preventing the detection antibody from binding non-specifically.[2][3]
-
Washing removes unbound and weakly bound molecules after each incubation step, which is vital for reducing background noise.[2][3]
Q3: Which type of blocking agent is best for a peptide immunoassay like this compound?
The ideal blocking buffer minimizes background without interfering with the specific antibody-antigen interaction.[9] While traditional blockers like BSA and casein are widely used, peptide-based blockers can offer advantages for peptide immunoassays.[3][4] These blockers are composed of peptides that can form a dense and uniform layer on the plate surface, effectively preventing non-specific binding.[4] It is often recommended to test different blocking agents to find the one that provides the highest signal-to-noise ratio for your specific assay.[9]
Q4: Can the type of microplate used affect non-specific binding?
Yes, the choice of microplate can influence non-specific binding. For peptide antigens like this compound, which may not bind efficiently to standard polystyrene plates through passive adsorption, using plates pre-coated with streptavidin or NeutrAvidin can be beneficial.[9] The peptide can be biotinylated and then attached with high efficiency to these coated plates, which can help to reduce non-specific interactions with the plastic surface.[9]
Q5: How can I troubleshoot "edge effects" in my ELISA plate?
"Edge effects," where the outer wells of a plate show different results from the inner wells, can sometimes be related to temperature gradients across the plate during incubation. To minimize this, ensure that the plate and all reagents are at room temperature before starting the assay.[6][8]
Experimental Protocols
Protocol 1: Standard ELISA Washing Procedure to Minimize High Background
-
After each incubation step, aspirate the contents of the wells.
-
Fill each well with 300 µL of wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Allow the wash buffer to soak in the wells for 30 seconds.[1][2]
-
Aspirate the wash buffer from the wells.
-
Repeat steps 2-4 for a total of four wash cycles.[1]
-
After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.[8]
Protocol 2: Optimizing Antibody Concentration using a Titration Experiment
-
Coat a microplate with the capture antibody at a constant concentration.
-
Block the plate as you normally would.
-
Prepare a series of dilutions of your primary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, etc.) in your assay diluent.
-
Add these dilutions to different wells of the plate, including a "no primary antibody" control well.
-
Incubate as per your standard protocol.
-
Wash the plate thoroughly.
-
Add the secondary antibody at a constant concentration to all wells.
-
Incubate and wash as per your standard protocol.
-
Add the substrate and measure the signal.
-
The optimal primary antibody concentration will be the one that gives a strong positive signal with low background in the "no primary antibody" control well. This process should be repeated to optimize the secondary antibody concentration.
Visualizations
Caption: this compound signaling pathway.
Caption: General immunoassay workflow.
Caption: Troubleshooting high background.
References
- 1. arp1.com [arp1.com]
- 2. biocompare.com [biocompare.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. Blockers [bocascientific.com]
- 6. assaygenie.com [assaygenie.com]
- 7. novateinbio.com [novateinbio.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
Technical Support Center: Recombinant Somatostatin-25 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression of recombinant Somatostatin-25.
Frequently Asked Questions (FAQs)
Q1: Why is recombinant expression of this compound challenging?
A1: this compound is a small peptide, which makes it susceptible to degradation by endogenous proteases within the host expression system, such as E. coli. To prevent this degradation, it is often expressed as a fusion protein with a larger, more stable partner. This strategy protects the small peptide from proteolytic cleavage during expression.
Q2: What are the common issues encountered during the expression of recombinant this compound?
A2: The most common challenges include:
-
Low expression levels: The yield of the recombinant protein may be lower than expected.
-
Protein degradation: As a small peptide, this compound is prone to degradation by host cell proteases.[1]
-
Inclusion body formation: Overexpression of the fusion protein in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.
-
Inefficient fusion protein cleavage: The chemical or enzymatic cleavage of the fusion tag to release this compound can be incomplete.
-
Difficulties in purification: Separating the target peptide from the fusion partner and other contaminants can be challenging.
-
Improper refolding: After purification from inclusion bodies under denaturing conditions, achieving the correct disulfide bond formation and native conformation of this compound can be difficult.
Q3: Which expression system is most suitable for this compound production?
A3: Escherichia coli is a commonly used and cost-effective expression system for producing recombinant this compound, typically as a fusion protein.[2][3][4][5] While other systems like yeast or mammalian cells can be used, E. coli offers rapid growth and high expression levels. However, this high-level expression often results in the formation of inclusion bodies.[3]
Troubleshooting Guide
Low Expression Yield
| Potential Cause | Troubleshooting Strategy |
| Suboptimal codon usage | Optimize the codons of the this compound gene for the specific expression host (E. coli). |
| Inefficient promoter | Use a strong and tightly regulated promoter, such as the T7 promoter in the pET expression system, to control the timing and level of expression. |
| Plasmid instability | Ensure proper antibiotic selection is maintained throughout cell culture to retain the expression plasmid. |
| Toxicity of the expressed protein | Lower the induction temperature (e.g., to 15-20°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein expression and reduce cellular stress. |
Protein Degradation
| Potential Cause | Troubleshooting Strategy |
| Proteolytic cleavage | Express this compound as a fusion protein with a large, stable partner like β-galactosidase or Chloramphenicol Acetyltransferase (CAT) to protect it from proteases.[2][3] |
| Host cell proteases | Use protease-deficient E. coli strains (e.g., BL21) for expression. |
| Lysis-induced degradation | Add protease inhibitors to the lysis buffer immediately after cell harvesting. |
Inclusion Body Formation and Refolding Issues
| Problem | Potential Cause | Troubleshooting Strategy |
| High expression rate | Lower the induction temperature and inducer concentration to promote proper folding. | |
| Inefficient solubilization | Use strong denaturants like 8 M urea or 6 M guanidine hydrochloride. For milder solubilization, consider buffers with high pH (e.g., pH 12.5) and low concentrations of urea (e.g., 2 M).[6] | |
| Poor refolding yield | Optimize the refolding buffer by screening different additives such as arginine, which can suppress aggregation.[7] Employ a gradual denaturant removal method like dialysis or rapid dilution. | |
| Incorrect disulfide bond formation | Optimize the redox environment in the refolding buffer by adjusting the ratio of reducing (e.g., DTT, cysteine) and oxidizing (e.g., GSSG, cystine) agents.[8] |
Quantitative Data Summary
Table 1: Recombinant this compound (as a fusion protein) Yield in E. coli
| Fusion Partner | Promoter | Expression Level (% of total cellular protein) | Final Yield (mg/L of culture) | Reference |
| β-galactosidase fragment | IPTG-free system | Not specified | ~20 (from 15L scale-up) | [2][5] |
| Chloramphenicol Acetyltransferase (CAT) | Pcat (constitutive) | 5% | Not specified | [3] |
| Chloramphenicol Acetyltransferase (CAT) | Ptrp (induced) | 30% | Not specified | [3] |
Table 2: Efficiency of Inclusion Body Solubilization and Refolding
| Protein | Solubilization Buffer | Refolding Method | Refolding Buffer Additive | Recovery/Yield | Reference |
| Human Growth Hormone | 100 mM Tris, 2 M Urea, pH 12.5 | Dilution | None specified | ~50% of initial inclusion body protein | [6] |
| Proinsulin Aspart | Not specified | Not specified | 0.5 M Arginine with Selenocystamine | Up to 80% refolding yield | [7] |
| Proinsulin Aspart | Not specified | Not specified | 2 M Urea | Similar yield to 0.5 M Arginine at lower protein concentration | [7] |
Experimental Protocols
Protocol 1: Expression of this compound Fusion Protein in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for the this compound fusion protein.
-
Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Scale-up: Inoculate the overnight culture into a larger volume of fresh LB medium with antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For systems with other inducers like lactose, follow the specific protocol.[5]
-
Expression: Continue to culture the cells at a reduced temperature (e.g., 25-30°C) for several hours (e.g., 4-6 hours) or overnight at a lower temperature (e.g., 15-20°C).
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Inclusion Body Isolation and Solubilization
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and protease inhibitors). Incubate on ice and sonicate to ensure complete cell disruption.
-
Inclusion Body Collection: Centrifuge the lysate at 10,000-15,000 x g for 30 minutes at 4°C. The insoluble inclusion bodies will form a pellet.
-
Washing: Wash the inclusion body pellet multiple times with a wash buffer (e.g., lysis buffer containing a mild detergent like Triton X-100) to remove contaminating proteins and cellular debris. Centrifuge after each wash.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0, with a reducing agent like DTT to break incorrect disulfide bonds). Incubate with stirring until the pellet is completely dissolved.
Protocol 3: Refolding and Purification
-
Refolding by Dilution: Rapidly dilute the solubilized protein solution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing additives like L-arginine and a redox system like a glutathione pair) to a final protein concentration of 0.1-0.5 mg/mL.[7] Incubate at 4°C with gentle stirring for 12-48 hours to allow for proper refolding.
-
Cleavage of Fusion Tag: After refolding, if a chemical cleavage site (e.g., methionine for CNBr cleavage) is present between the fusion tag and this compound, perform the cleavage reaction. For CNBr cleavage, the protein is typically dissolved in 70% formic acid and incubated with CNBr.[9]
-
Purification: Purify the refolded and cleaved this compound using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for peptide purification.[3]
Visualizations
Caption: A generalized workflow for the expression and purification of recombinant this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Construction of an expression vector for production and purification of human somatostatin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis of somatostatin in Escherichia coli cells: isolation and characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving the refolding efficiency for proinsulin aspart inclusion body with optimized buffer compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lclane.net [lclane.net]
Technical Support Center: Somatostatin-25 Handling and Aliquoting
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and aliquoting Somatostatin-25. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other forms of Somatostatin?
Somatostatin is a naturally occurring peptide hormone that regulates the endocrine system by inhibiting the release of other hormones such as growth hormone, insulin, and glucagon.[1][2] It is initially produced as a larger precursor protein, which is then processed into smaller, active forms. The two most common forms are Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[2] this compound is another endogenous isoform. These different forms can have varying affinities for the five different somatostatin receptors (SSTR1-5), leading to potentially different biological activities.[2]
Q2: What are the recommended storage conditions for lyophilized this compound?
Lyophilized this compound should be stored in a desiccated environment at -20°C for long-term stability.[3] While some sources indicate that lyophilized somatostatin is stable for up to three weeks at room temperature, it is best practice to store it frozen upon receipt.[1]
Q3: How should I reconstitute lyophilized this compound?
For reconstitution, it is recommended to use sterile, high-purity water or an appropriate sterile buffer.[4] For cell culture experiments, dissolving the peptide in a sterile culture medium is also an option.[5] If the peptide is difficult to dissolve in aqueous solutions, trying a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, may be helpful.[4] Always allow the vial to equilibrate to room temperature before opening to avoid condensation.
Q4: What is the recommended storage for reconstituted this compound solutions?
Once reconstituted, this compound solutions can be stored at 4°C for short-term use (2-7 days).[1] For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles.[1][5] Adding a carrier protein, such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA), to the reconstituted solution can help prevent the peptide from adsorbing to the surface of storage vials and improve stability.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide will not dissolve | The peptide may have low solubility in the chosen solvent. | Try gentle warming or vortexing. If using an aqueous solvent, consider adding a small amount of a solubilizing agent like DMSO (less than 1%) or switching to a different buffer system. For basic peptides, a slightly acidic buffer may aid dissolution, while acidic peptides may dissolve better in a slightly basic buffer. |
| Loss of biological activity | The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. | Ensure the peptide is stored correctly in its lyophilized and reconstituted forms. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Use of a carrier protein (0.1% BSA or HSA) can also enhance stability in solution.[1] |
| Precipitation of the peptide after reconstitution | The concentration of the peptide may be too high for the chosen solvent, or the pH of the solution may be at the isoelectric point (pI) of the peptide. | Dilute the peptide solution to a lower concentration. Adjust the pH of the buffer to be at least one unit away from the pI of the peptide. If precipitation occurs after freezing, try a faster freezing method (e.g., using dry ice/ethanol) to minimize the formation of large ice crystals. |
| Inconsistent experimental results | This could be due to inaccurate pipetting of viscous solutions, degradation of the peptide, or adsorption to labware. | Ensure accurate pipetting, especially for small volumes. Use low-retention pipette tips. Prepare fresh aliquots for critical experiments. The addition of a carrier protein can help prevent adsorption to plasticware. |
Experimental Protocols
Detailed Methodology for Reconstitution and Aliquoting of this compound
This protocol outlines the steps for reconstituting and aliquoting lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water or desired sterile buffer (e.g., PBS)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents water condensation on the cold powder, which can affect stability.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the calculated volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Once the peptide is fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-retention microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), the aliquots can be kept at 4°C.[1]
General Cell-Based Assay Protocol to Evaluate this compound Activity
This protocol provides a general workflow for assessing the biological activity of this compound by measuring its effect on a downstream signaling event, such as the inhibition of cyclic AMP (cAMP) production in response to a stimulant.
Materials:
-
Cells expressing a somatostatin receptor (e.g., CHO-K1 cells transfected with SSTR2)
-
Cell culture medium and supplements
-
This compound stock solution
-
Stimulant to induce cAMP production (e.g., Forskolin)
-
cAMP assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in an appropriate assay buffer. Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add the stimulant (e.g., Forskolin) to the wells to induce cAMP production. Incubate for the recommended time according to the assay kit manufacturer's instructions.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the IC50 value to determine the potency of this compound in inhibiting cAMP production.
Visualizations
Experimental Workflow for this compound Handling and Use
Caption: Workflow for the preparation and experimental use of this compound.
Somatostatin Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding.
References
Technical Support Center: Interpreting Unexpected Results in Somatostatin-25 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Somatostatin-25 (SST-25) experiments.
Frequently Asked Questions (FAQs)
Q1: My SST-25 treatment shows a biphasic or U-shaped dose-response curve in a cell proliferation assay. What does this mean?
A1: A biphasic dose-response, where low doses of SST-25 inhibit proliferation more effectively than high doses, can be perplexing.[1][2] This phenomenon, sometimes referred to as hormesis, can arise from several factors:
-
Receptor Desensitization: At high concentrations, SST-25 may lead to rapid internalization and downregulation of its receptors (SSTRs), reducing the overall inhibitory signal.[3]
-
Activation of Opposing Signaling Pathways: Different SSTR subtypes can couple to distinct signaling pathways.[4] It's possible that at high concentrations, SST-25 activates SSTRs linked to pro-proliferative or survival pathways, counteracting the anti-proliferative effects mediated by other SSTRs.
-
Off-Target Effects: At very high concentrations, SST-25 might interact with other receptors or cellular components, leading to unexpected biological responses.
To investigate this, consider performing time-course experiments to assess receptor expression levels after SST-25 treatment and using SSTR subtype-selective antagonists to identify the receptors involved at different concentrations.
Q2: I see a discrepancy between the anti-proliferative and anti-secretory effects of SST-25 in my experiments. Why might this occur?
A2: It is not uncommon to observe a dissociation between the effects of somatostatin analogs on cell proliferation and hormone secretion.[5] This can be attributed to:
-
Differential SSTR Subtype Expression: The SSTR subtypes that mediate anti-proliferative effects (often SSTR2, SSTR3, and SSTR5) may be different from those that regulate hormone secretion.[6] The specific SSTR expression profile of your cell line or tumor model will dictate the observed response.
-
Distinct Signaling Pathways: The signaling cascades for anti-proliferation (e.g., activation of phosphatases, cell cycle arrest) are distinct from those for anti-secretion (e.g., inhibition of adenylyl cyclase, modulation of ion channels).[4][7]
-
Biased Agonism: Some somatostatin analogs can act as biased agonists, preferentially activating one signaling pathway over another at the same receptor.[3][8]
To explore this, characterize the SSTR subtype expression profile of your experimental model using techniques like qPCR or Western blotting.
Q3: Why is there so much variability in the anti-proliferative response to SST-25 between different cell lines or tumor samples?
A3: High variability in the anti-proliferative response to somatostatin and its analogs is a known phenomenon.[5] This variability can be due to several factors:
-
SSTR Expression Levels: The density of SSTRs, particularly SSTR2, on the cell surface can significantly influence the magnitude of the anti-proliferative effect.[5]
-
Presence of Different SSTR Subtypes: Different tumor types express a unique complement of SSTR subtypes, each with varying affinities for SST-25 and distinct downstream signaling pathways.[9]
-
Functional Status of Receptors: The ability of the SSTRs to couple to intracellular signaling pathways can vary between cell types.
-
Underlying Genetic and Epigenetic Differences: The genetic background of the cells or tumors can influence their response to SST-25.
It is crucial to characterize the SSTR expression and functional status in your specific experimental model to understand the observed variability.
Troubleshooting Guides
Receptor Binding Assays
Issue: High non-specific binding of radiolabeled SST-25.
| Possible Cause | Troubleshooting Steps |
| Radioligand Degradation | Prepare fresh radioligand solution for each experiment. Consider using more stable analogs for binding assays, as some radiolabeled somatostatin peptides are susceptible to proteases.[10] |
| Inadequate Blocking | Increase the concentration of blocking agents like bovine serum albumin (BSA) in the assay buffer. |
| Suboptimal Washing | Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[10] |
| Filter Issues | Ensure filters are pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand. |
| High Radioligand Concentration | Use a lower concentration of the radiolabeled ligand, ideally at or below its Kd, to minimize non-specific binding. |
Issue: Low or no specific binding of radiolabeled SST-25.
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Confirm SSTR expression in your cell line or tissue preparation using a validated method (e.g., qPCR, Western blot). Consider using a cell line known to express high levels of SSTRs as a positive control.[11] |
| Radioligand Instability | Use protease inhibitors in your binding buffer.[10] Test the integrity of your radioligand. |
| Incorrect Assay Conditions | Optimize incubation time and temperature. Ensure the pH of the binding buffer is optimal for SST-25 binding. |
| Inactive SST-25 | Verify the biological activity of your unlabeled SST-25 in a functional assay (e.g., cAMP assay). |
cAMP Assays
Issue: No inhibition of forskolin-stimulated cAMP production by SST-25.
| Possible Cause | Troubleshooting Steps |
| Low SSTR Expression or Coupling | Confirm functional SSTR expression. Ensure your cells express Gαi proteins, which are necessary for the inhibition of adenylyl cyclase.[7][12] |
| Cell Density Too High or Too Low | Optimize cell number per well. Too few cells may not produce a detectable signal, while too many can lead to high basal cAMP levels, masking the inhibitory effect.[12][13] |
| Forskolin Concentration Suboptimal | Perform a forskolin dose-response curve to determine the EC80 concentration for your specific cell line. Using too high a concentration of forskolin can make it difficult to detect inhibition.[12] |
| SST-25 Degradation | Prepare fresh SST-25 solutions for each experiment. Peptides can degrade with repeated freeze-thaw cycles. |
| Incorrect Assay Timing | Optimize the incubation time for both SST-25 and forskolin. |
Cell Proliferation (MTT) Assays
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column to maintain uniformity.[14] |
| Edge Effects | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, leading to variability. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the plate.[15] |
| Contamination | Visually inspect cells for any signs of bacterial or fungal contamination before and during the assay.[14] |
| Pipetting Errors | Be meticulous with pipetting, especially during serial dilutions and reagent additions.[14] |
Issue: No inhibition of cell proliferation by SST-25.
| Possible Cause | Troubleshooting Steps |
| Lack of Functional Anti-proliferative SSTRs | Verify the expression of SSTR subtypes known to mediate anti-proliferative effects (SSTR2, SSTR3, SSTR5).[6] |
| Cell Line Insensitivity | Some cancer cell lines are inherently resistant to the anti-proliferative effects of somatostatin.[5] Consider using a positive control cell line known to be sensitive to SST-25. |
| Suboptimal Assay Duration | The anti-proliferative effects of SST-25 may require longer incubation times (e.g., 48-72 hours or more) to become apparent. |
| Serum Concentration in Media | High concentrations of growth factors in the serum may override the inhibitory effects of SST-25. Consider reducing the serum concentration during the treatment period. |
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Human SSTR Subtypes
| SSTR Subtype | Ki (nM) | Reference |
| SSTR1 | 0.8 - 2.5 | [16] |
| SSTR2 | 0.1 - 0.5 | [16][17] |
| SSTR3 | 0.6 - 1.2 | [16] |
| SSTR4 | 1.0 - 5.0 | [16] |
| SSTR5 | 0.3 - 0.9 | [16][17] |
Table 2: Functional Potency (EC50) of Somatostatin Analogs in cAMP Inhibition Assays
| Cell Line | SSTR Subtype | Compound | EC50 (nM) | Reference |
| Prolactinoma Cells | SSTR5 | BIM-23268 | 0.28 | [18] |
| Pituitary Adenoma Cells | SSTR2/SSTR5 | Octreotide | ~1-10 | [17] |
| Pituitary Adenoma Cells | SSTR2/SSTR5 | Lanreotide | ~1-10 | [17] |
Table 3: Anti-proliferative Effects of Somatostatin Analogs
| Cell Line/Tumor Type | Somatostatin Analog | Concentration | % Inhibition | Reference |
| Human Somatotroph Tumors | SST-14 | Not Specified | 5-60% | [5] |
| Human Somatotroph Tumors | Lanreotide | Not Specified | 5-60% | [5] |
| SCLC cell line | Octreotide | 10⁻⁹ M | Significant | [5] |
| LNCaP (Prostate Cancer) | SST-14 | 0.4 - 2 nM | Significant | [2] |
Experimental Protocols
Radioligand Receptor Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing SSTRs in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled SST-25 (e.g., ¹²⁵I-Tyr¹¹-SST-28), and varying concentrations of unlabeled SST-25 or test compounds.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Inhibition Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of SST-25 for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) and incubate for a defined time (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of SST-25. Calculate the EC50 value, which is the concentration of SST-25 that produces 50% of its maximal inhibitory effect.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of SST-25 or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of SST-25 to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Western Blot for p-ERK Activation
-
Cell Treatment: Culture cells to a suitable confluency and then serum-starve them overnight. Treat the cells with SST-25 for various time points or with different concentrations.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Simplified SST-25 signaling pathway leading to inhibition of proliferation.
Experimental workflow for characterizing SST-25 effects.
Troubleshooting logic for unexpected cell proliferation results.
References
- 1. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of endostatin exhibits a biphasic dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin and Somatostatin Receptors in Tumour Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and clinical studies with somatostatin analogue octreotide in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative and functional expression of somatostatin receptor subtypes in human prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Receptor Affinities: Somatostatin-25 versus Somatostatin-28
A detailed guide for researchers and drug development professionals on the differential binding affinities of Somatostatin-25 and Somatostatin-28 to the five somatostatin receptor subtypes (SSTR1-5).
This guide provides a comparative overview of the receptor binding profiles of two endogenous somatostatin peptides, this compound (SS-25) and Somatostatin-28 (SS-28). While both peptides are known to interact with all five somatostatin receptor subtypes (SSTRs), this document aims to present available quantitative data on their binding affinities, detail the experimental methodologies used for these determinations, and illustrate the downstream signaling pathways.
Receptor Binding Affinity Profiles
The following table summarizes the available inhibitory concentration (IC50) values for Somatostatin-28 binding to human somatostatin receptors. These values represent the concentration of the ligand required to displace 50% of a radiolabeled ligand, providing a measure of binding affinity.
| Receptor Subtype | Somatostatin-28 IC50 (nM) | This compound IC50 (nM) |
| SSTR1 | 0.25 | Data not available |
| SSTR2 | 0.05 | Data not available |
| SSTR3 | 0.44 | Data not available |
| SSTR4 | 0.16 | Data not available |
| SSTR5 | 0.06 | Data not available |
Note: The IC50 values for Somatostatin-28 are derived from competitive binding assays using cloned human receptors. Lower IC50 values indicate higher binding affinity. Data for this compound was not available in the cited literature.
It has been noted that SSTR5 exhibits a 5- to 10-fold higher affinity for Somatostatin-28 compared to Somatostatin-14[2]. While qualitative statements indicate high affinity of SS-25 for all receptors, quantitative comparisons are lacking.
Experimental Protocols
The determination of receptor binding affinities for somatostatin peptides typically involves competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Radioligand Competition Binding Assay
This assay measures the ability of a non-radiolabeled ligand (e.g., this compound or Somatostatin-28) to compete with a radiolabeled ligand for binding to somatostatin receptors expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, COS-1) stably expressing one of the five human somatostatin receptor subtypes.
-
Radioligand: A high-affinity somatostatin receptor ligand labeled with a radioisotope, such as 125I-[Tyr11]-Somatostatin-14 or 125I-Somatostatin-28.
-
Competitor Ligands: Unlabeled this compound and Somatostatin-28 of known concentrations.
-
Assay Buffer: Typically contains a buffering agent (e.g., 25 mM HEPES, pH 7.4), divalent cations (e.g., 10 mM MgCl2, 1 mM CaCl2), and a protein carrier to reduce non-specific binding (e.g., 0.5% BSA).
-
Wash Buffer: An ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Filter Plates: 96-well or 384-well filter plates with glass fiber filters that have been pre-soaked in a solution like 0.1% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: In the wells of the filter plate, the cell membranes, radioligand, and varying concentrations of the competitor ligand are incubated together in the assay buffer. The total incubation volume is typically between 100-200 µL.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 27°C or 37°C) with gentle shaking to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and the amount of radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Upon binding of this compound or Somatostatin-28, the somatostatin receptors, which are G-protein coupled receptors (GPCRs), activate several intracellular signaling pathways. The primary mechanism involves coupling to pertussis toxin-sensitive Gi/o proteins.
Key signaling events include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: SSTR activation can lead to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization, and the closing of voltage-gated calcium (Ca2+) channels, which reduces calcium influx. These actions are crucial for the inhibition of hormone secretion and neuronal excitability.
-
Activation of Phosphatases: SSTRs can activate protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in regulating cell growth and proliferation.
-
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can also be influenced by SSTR activation, often leading to anti-proliferative effects.
The specific signaling cascade can vary depending on the receptor subtype and the cell type in which it is expressed.
References
Comparison Guide: Validating the Specificity of the New SomaSpec-25 Antibody
This guide provides a comprehensive performance comparison of the new SomaSpec-25 antibody against leading commercially available alternatives (Competitor A and Competitor B). The following sections detail the experimental data and methodologies used to validate the specificity and performance of SomaSpec-25 for use in Western Blotting (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC).
Introduction to Somatostatin and Antibody Specificity
Somatostatin is a critical peptide hormone that regulates a wide range of physiological functions by inhibiting the release of other hormones, such as growth hormone and insulin.[1] It exists in two primary bioactive forms, Somatostatin-14 and Somatostatin-28, which are derived from the prepro-somatostatin precursor. These peptides act by binding to a family of five G protein-coupled receptors (SSTR1-5).[2][3] Given its vital role in cellular signaling and disease, highly specific antibodies are essential for accurate and reproducible research.[4][5]
The validation of an antibody's specificity is crucial to avoid false-positive results and ensure data reliability.[6][7] This guide employs a multi-pronged approach, including genetic validation, orthogonal methods, and independent antibody comparison, to rigorously assess the specificity of the SomaSpec-25 antibody.[8]
Somatostatin Signaling Pathway
Somatostatin receptor activation triggers several intracellular signaling cascades.[9] A primary mechanism involves the inhibition of adenylyl cyclase through pertussis toxin-sensitive G-proteins, leading to decreased cyclic AMP (cAMP) levels.[2][9] This pathway ultimately modulates cell proliferation, hormone secretion, and ion channel activity.[9][10]
References
- 1. scbt.com [scbt.com]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five pillars to determine antibody specificity [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. genuinbiotech.com [genuinbiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Somatostatin-25 and Its Synthetic Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of the endogenous peptide Somatostatin-25 and its synthetic analogs, including octreotide, lanreotide, and pasireotide. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies and to provide a comprehensive reference for drug development professionals.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5). Its therapeutic potential is limited by its short half-life of only 2-3 minutes. To overcome this limitation, stable synthetic analogs have been developed. This guide focuses on a comparative analysis of this compound and its key synthetic analogs—octreotide, lanreotide, and pasireotide—in critical functional assays.
Receptor Binding Affinity
The initial and most critical step in somatostatin and its analogs' mechanism of action is their binding to somatostatin receptors. The binding affinity of these compounds to each of the five SSTR subtypes is a key determinant of their biological activity.
Data Presentation: Receptor Binding Affinity (Ki in nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Octreotide | >1000 | 0.6 - 2.0 | 187 | >1000 | 10 - 22 |
| Lanreotide | >1000 | 0.8 | >1000 | >1000 | 5.2 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Note: "High Affinity" for this compound indicates that it binds with nanomolar affinity to all five receptor subtypes[1]. Ki values for synthetic analogs are compiled from multiple sources and may vary based on experimental conditions.
Pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, in contrast to octreotide and lanreotide which are more selective for SSTR2[2][3]. Specifically, pasireotide has a 30-fold, 5-fold, and 39-fold higher affinity for SSTR1, SSTR3, and SSTR5, respectively, when compared to octreotide[2].
Signaling Pathways
Upon binding to their receptors, this compound and its synthetic analogs trigger a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other significant pathways include the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), which in turn can affect downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.
Mandatory Visualization: Signaling Pathways
Caption: General signaling pathway of somatostatin and its analogs.
While the general signaling pathways are conserved, the broader receptor profile of pasireotide may lead to the activation of a wider range of downstream effectors compared to the more SSTR2-selective analogs, octreotide and lanreotide.
Functional Assays: A Comparative Analysis
The biological effects of this compound and its synthetic analogs are quantified through various functional assays. This section details the methodologies and comparative data for two key assays: cAMP inhibition and cell proliferation.
cAMP Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of cyclic AMP, a key second messenger in many cellular processes.
-
Cell Culture: Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 cells transfected with a specific SSTR subtype) in appropriate media.
-
Cell Plating: Seed cells into 24-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 15 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound or a synthetic analog to the wells.
-
Adenylyl Cyclase Activation: Immediately add a stimulating agent (e.g., 1 µM forskolin) to all wells except the basal control.
-
Incubation: Incubate the plates for 15-30 minutes at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the compound to determine the IC50 value.
| Compound | SSTR2 | SSTR3 | SSTR5 |
| Octreotide | 0.6 | >1000 | 230 |
| Pasireotide (SOM230) | 58 | 10 | 1.5 |
Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison from a single study is ideal for precise interpretation.
Pasireotide is more potent than octreotide in inducing signaling via the SSTR3 and SSTR5 receptors, but less potent via the SSTR2 receptor[1].
Cell Proliferation Assay
This assay assesses the antiproliferative effects of the compounds on tumor cell lines.
-
Cell Plating: Seed tumor cells (e.g., neuroendocrine tumor cell lines like BON-1 or QGP-1) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a synthetic analog. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells[4][5].
-
Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution to expose the incorporated BrdU[5].
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate.
-
Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the number of proliferating cells.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the vehicle control and determine the EC50 value.
Caption: Workflow for BrdU cell proliferation assay.
In a study on human meningioma primary cell cultures, pasireotide demonstrated a significantly greater inhibition of cell viability compared to octreotide. For example, at a concentration of 1 nM, pasireotide inhibited cell viability by an average of 26%, while octreotide showed an average inhibition of 22%. In another study, pasireotide inhibited the viability of the H69 small cell lung cancer cell line in a dose-dependent manner with an IC50 value of 35.4 µM, whereas octreotide did not modify H69 cell proliferation.
Conclusion
This guide provides a comparative overview of this compound and its synthetic analogs, octreotide, lanreotide, and pasireotide, focusing on their functional characteristics. Key takeaways include:
-
Receptor Binding: this compound binds with high affinity to all five SSTR subtypes. Octreotide and lanreotide are largely selective for SSTR2, while pasireotide exhibits a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
-
Signaling: The primary signaling pathway for all compounds involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The broader receptor activation by pasireotide may engage a wider array of downstream signaling effectors.
-
Functional Assays: In functional assays, the differing receptor affinities translate to varied potencies. Pasireotide is generally more potent at inhibiting cAMP and cell proliferation via SSTR1, SSTR3, and SSTR5, while octreotide is more potent at SSTR2-mediated effects.
The choice of compound for research or therapeutic development should be guided by the specific SSTR expression profile of the target cells or tissue and the desired functional outcome. The detailed experimental protocols provided herein offer a foundation for conducting these comparative functional assays.
References
- 1. Radioimmunoassay for octapeptide analogs of somatostatin: measurement of serum levels after administration of long-acting microcapsule formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tyrosine phosphatase is associated with the somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Somatostatin-25 Across Key Research Species
For Immediate Release
A comprehensive comparative analysis of Somatostatin-25 (SST-25) reveals a remarkably conserved amino acid sequence across human, bovine, ovine, porcine, rat, and mouse species. This guide provides researchers, scientists, and drug development professionals with a detailed examination of its structure, biological activity, and the experimental protocols used for its study.
Somatostatin, a critical regulatory peptide hormone, exists in several isoforms, with Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28) being the most extensively studied. This guide focuses on the less commonly referenced but biologically active this compound (SST-25). First isolated from ovine hypothalami, SST-25 is a 25-amino acid peptide derived from the precursor prosomatostatin.
Structural Conservation of this compound
SST-25 is generated by the removal of the first three N-terminal amino acids (Ser-Ala-Asn) from SST-28. Extensive research has demonstrated that the amino acid sequence of SST-28 is identical across a range of mammalian species, including humans, sheep, cows, pigs, rats, and mice.[1][2][3][4][5] Consequently, the derived amino acid sequence of SST-25 is also highly conserved.
Table 1: Amino Acid Sequence of Somatostatin-28 and this compound in Human, Bovine, Ovine, Porcine, Rat, and Mouse
| Peptide | Amino Acid Sequence |
| Somatostatin-28 | Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys |
| This compound | Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys |
Note: A disulfide bridge is formed between the two Cysteine (Cys) residues.
This high degree of structural conservation suggests a fundamental and evolutionarily important physiological role for SST-25.
Biological Activity and Receptor Binding
Somatostatin and its analogues exert their effects by binding to a family of five G-protein-coupled receptors (SSTR1-5). The biological activity of SST-25, like other somatostatin isoforms, is characterized by its potent inhibitory effects on the secretion of various hormones, including growth hormone, insulin, and glucagon.
Early studies on ovine hypothalamic extracts demonstrated that both synthetic SST-28 and SST-25 possess high biological activity. In vitro studies have shown that SST-25 can be significantly more potent than SST-14 in inhibiting growth hormone secretion.[6] The differential potency and receptor binding profiles of SST-14, SST-25, and SST-28 across different tissues and species are areas of ongoing research. While the ligand is conserved, species-specific variations in the expression and affinity of somatostatin receptors likely contribute to observed differences in physiological responses.
Table 2: Comparative Biological Activity of Somatostatin Isoforms
| Isoform | Primary Functions | Potency (Relative to SST-14) |
| Somatostatin-14 | Potent inhibitor of growth hormone, glucagon, and insulin secretion. | Baseline |
| This compound | Potent inhibitor of growth hormone secretion.[6] Also affects insulin and glucagon secretion. | Reported to be 3-14 times more effective than SST-14 in inhibiting growth hormone secretion.[6] |
| Somatostatin-28 | Similar inhibitory profile to SST-14 and SST-25, with tissue-specific differences in potency and receptor affinity. | Varies depending on the target tissue and receptor subtype. |
Experimental Protocols
A thorough understanding of the methodologies used to study somatostatin is crucial for interpreting and replicating research findings. Below are summaries of key experimental protocols.
Peptide Isolation and Sequencing
The primary structure of ovine hypothalamic SST-25 was first determined by subjecting the native peptide to direct sequence analysis in a Beckman 890C sequencer and identifying the released phenylthiohydantoin derivatives by high-performance liquid chromatography (HPLC).[1][7] The structure was further confirmed by trypsin digestion, isolation of tryptic peptides, and subsequent amino acid analysis.[1][7]
Receptor Binding Assays
Receptor binding assays are essential for determining the affinity of somatostatin isoforms for their receptors. A typical protocol involves:
-
Membrane Preparation: Isolation of cell membranes from tissues or cell lines expressing the somatostatin receptor of interest.
-
Radioligand Binding: Incubation of the membranes with a radiolabeled somatostatin analogue (e.g., ¹²⁵I-Tyr¹¹-SST-14) in the presence of varying concentrations of the unlabeled competitor peptide (e.g., SST-25).
-
Separation and Counting: Separation of bound from free radioligand by filtration, followed by quantification of radioactivity using a gamma counter.
-
Data Analysis: Calculation of binding parameters such as the inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ).
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in somatostatin research, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: this compound signaling pathway via a G-protein-coupled receptor (SSTR).
Caption: Workflow for a competitive radioligand receptor binding assay.
Conclusion
The remarkable conservation of the this compound amino acid sequence across multiple species underscores its significant and preserved biological role. While the peptide itself shows no variation among the species examined, the physiological outcomes of SST-25 action are likely modulated by species-specific differences in somatostatin receptor expression, distribution, and affinity. This guide provides a foundational resource for researchers investigating the comparative physiology and therapeutic potential of this potent neuroendocrine peptide. Further studies are warranted to fully elucidate the distinct roles of SST-25 in comparison to other somatostatin isoforms in various physiological and pathological contexts.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. pnas.org [pnas.org]
- 3. Human somatostatin I: sequence of the cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin 28, human, sheep, cow, rat, mouse, pig | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Somatostatin-28 (1-14) Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 7. intavispeptides.com [intavispeptides.com]
A Head-to-Head Comparison of Somatostatin-28 and Octreotide for Researchers
An in-depth analysis for researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the endogenous peptide hormone Somatostatin-28 and its synthetic analog, octreotide. This document outlines their respective performance based on experimental data, detailing receptor binding affinities, efficacy in hormone inhibition, and pharmacokinetic profiles.
Introduction
Somatostatin is a naturally occurring peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various other hormones.[1][2] It exists in two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14) and an N-terminally extended 28-amino acid peptide (Somatostatin-28).[1][3] Both are derived from the precursor protein preprosomatostatin.[3] While Somatostatin-14 is predominant in the central nervous system and pancreas, Somatostatin-28 is the major form in the gastrointestinal tract.[1]
The therapeutic potential of native somatostatin is limited by its extremely short half-life of 1 to 3 minutes in circulation due to rapid degradation by peptidases.[1][4] This led to the development of synthetic somatostatin analogs with greater stability and prolonged duration of action. Octreotide is a synthetic octapeptide analog of somatostatin that has become a cornerstone in the management of various neuroendocrine tumors and acromegaly.[4][5] This guide provides a detailed comparison of the key functional and pharmacological characteristics of Somatostatin-28 and octreotide.
A note on terminology: The user's original request specified a comparison with "Somatostatin-25". Scientific literature predominantly refers to the two main active forms as Somatostatin-14 and Somatostatin-28. A 25-amino acid form has been isolated from ovine hypothalamus, but for a therapeutically relevant comparison with the widely used synthetic analog octreotide, the major endogenous form, Somatostatin-28, is the most appropriate comparator.
Receptor Binding Affinity
The biological effects of both Somatostatin-28 and octreotide are mediated through a family of five G-protein coupled receptors (GPCRs) termed SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[3] The differential binding affinity of these ligands to the various receptor subtypes dictates their specific pharmacological profiles. Somatostatin-28, as an endogenous ligand, binds with high affinity to all five SSTR subtypes.[6] In contrast, octreotide exhibits a more selective binding profile, with a strong preference for SSTR2 and a moderate affinity for SSTR5.[4][6]
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Somatostatin-14 | 2.26 | 0.23 | 1.43 | 1.77 | 0.88 |
| Somatostatin-28 | 1.85 | 0.31 | 1.3 | ND | 0.4 |
| Octreotide | >1000 | 0.5 | 24 | >1000 | 5.6 |
| ND: Not Determined. Data compiled from various sources.[6] |
Efficacy in Hormone Secretion Inhibition
Both Somatostatin-28 and octreotide are potent inhibitors of a wide array of hormones. However, their potency and selectivity differ, largely due to their distinct receptor binding profiles.
Growth Hormone (GH)
Octreotide is significantly more potent than native somatostatin in inhibiting the secretion of growth hormone.[4][7] It is reported to be approximately 45 times more potent in this regard.[6] This enhanced potency, coupled with its prolonged duration of action, makes octreotide a highly effective treatment for acromegaly, a condition characterized by excessive GH production.[4][5]
Pancreatic Hormones: Insulin and Glucagon
Somatostatin-28 and octreotide both inhibit the secretion of insulin and glucagon. Studies have shown that Somatostatin-28 is a more potent inhibitor of insulin release than Somatostatin-14, while their effects on glucagon release are more comparable.[8] Octreotide also suppresses both insulin and glucagon release.[9] The inhibitory effect on insulin is mediated through both SSTR2 and SSTR5.[10]
Gastrointestinal Hormones
Somatostatin-28 plays a significant role in regulating the secretion of gastrointestinal hormones. For instance, it potently inhibits the secretion of glucagon-like peptide-1 (GLP-1) with an EC50 of 0.01 nM, an effect mediated primarily through SSTR5.[11][12] Octreotide also has a broad inhibitory effect on gastrointestinal hormones, including gastrin, secretin, and motilin, which contributes to its therapeutic efficacy in managing symptoms of neuroendocrine tumors.[4]
Pharmacokinetic Profiles
A major distinguishing feature between Somatostatin-28 and octreotide is their pharmacokinetic profiles. These differences are central to the clinical utility of octreotide.
| Parameter | Somatostatin-28 | Octreotide |
| Half-life | 1-3 minutes[1] | ~90-120 minutes (subcutaneous)[4] |
| Metabolism | Rapidly degraded by plasma and tissue peptidases.[1] | More resistant to enzymatic degradation.[6] |
| Clearance | High | Lower than Somatostatin-28 |
| Duration of Action | Very short | Prolonged[4] |
The rapid clearance and short half-life of Somatostatin-28 necessitate continuous intravenous infusion to maintain therapeutic levels, making it impractical for long-term clinical use. In contrast, the modifications in the structure of octreotide confer resistance to enzymatic degradation, resulting in a significantly longer half-life and duration of action, allowing for subcutaneous or intramuscular administration.[4][6]
Signaling Pathways
Upon binding to their cognate SSTRs, both Somatostatin-28 and octreotide initiate a cascade of intracellular signaling events. The SSTRs are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This is a key mechanism for the inhibition of hormone secretion. Additionally, SSTR activation can lead to the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the cell membrane and decreased intracellular calcium concentration further contribute to the inhibition of hormone exocytosis. Other signaling pathways, such as the activation of phosphotyrosine phosphatases and modulation of the MAPK (mitogen-activated protein kinase) pathway, are also involved and are thought to mediate the antiproliferative effects of these compounds.[13]
Caption: Signaling pathway of Somatostatin-28 and Octreotide.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (IC50 or Ki) of Somatostatin-28 and octreotide for different somatostatin receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions. Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-Somatostatin-28) is used.
-
Competitive Binding Assay: The assay is typically performed in a 96-well plate format. A constant concentration of the radioligand and a fixed amount of cell membrane preparation are incubated with increasing concentrations of the unlabeled competitor ligands (Somatostatin-28 or octreotide).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive receptor binding assay.
In Vitro Hormone Inhibition Assay (e.g., Growth Hormone)
Objective: To determine the potency (IC50) of Somatostatin-28 and octreotide in inhibiting hormone secretion from primary pituitary cells or pituitary adenoma cells.
Methodology:
-
Cell Culture: Primary pituitary cells are isolated from animal models (e.g., rats) or from human pituitary adenomas obtained during surgery. The cells are dispersed enzymatically and cultured in appropriate media.
-
Cell Plating: The dispersed cells are plated in multi-well plates and allowed to attach and recover for a specified period (e.g., 24-72 hours).
-
Hormone Secretion Stimulation (Optional): In some experimental designs, hormone secretion is stimulated with a secretagogue (e.g., GHRH for GH secretion) to achieve a robust and measurable baseline.
-
Treatment with Inhibitors: The cultured cells are treated with increasing concentrations of Somatostatin-28 or octreotide for a defined period (e.g., 2-4 hours).
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
Hormone Quantification: The concentration of the hormone of interest (e.g., GH) in the supernatant is measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The hormone concentrations are plotted against the logarithm of the inhibitor concentration. A dose-response curve is generated, and non-linear regression analysis is used to calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in hormone secretion.
Conclusion
The development of octreotide from the native somatostatin molecule represents a significant advancement in the medical management of neuroendocrine disorders. While Somatostatin-28 is a potent endogenous regulator with broad receptor affinity, its clinical utility is hampered by its rapid degradation. Octreotide overcomes this limitation with its enhanced stability and prolonged duration of action. Furthermore, its selectivity for SSTR2 provides a more targeted therapeutic effect, particularly in the inhibition of growth hormone secretion. This head-to-head comparison underscores the rational design of somatostatin analogs and provides a framework for the continued development of novel therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a standardized approach for the preclinical evaluation of such compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin analogues in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 11. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Somatostatin and Somatostatin Receptors in Tumour Biology - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Synthetic Somatostatin-25: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, rigorous confirmation of the identity and purity of synthetic peptides is a critical step in ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for the characterization of synthetic Somatostatin-25, supported by experimental data and detailed protocols.
This compound is a 25-amino acid neuropeptide hormone with the sequence Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, including a disulfide bridge between the two cysteine residues.[1][2] Its molecular weight is approximately 2876.30 g/mol .[1] Given its biological significance in regulating hormone secretion, its accurate synthesis and identification are paramount.
Performance Comparison of Peptide Identification Techniques
Mass spectrometry stands as the gold standard for the identification and characterization of synthetic peptides due to its high sensitivity, accuracy, and speed.[3] However, other techniques like Edman degradation offer unique advantages, particularly in specific applications. The following table provides a quantitative comparison of key performance metrics for these methods.
| Feature | Mass Spectrometry (LC-MS/MS) | Mass Spectrometry (MALDI-TOF) | Edman Degradation |
| Sensitivity | fmol to amol | low fmol to pmol | pmol |
| Mass Accuracy | < 5 ppm | < 50 ppm | N/A |
| Sequence Coverage | High (often 100% for synthetic peptides) | Partial (primarily molecular weight) | N-terminal sequence (typically up to 30-50 residues)[4] |
| Throughput | High | High | Low |
| Analysis Time | Minutes per sample | Minutes per sample | Hours per sample |
| Sample Purity Requirement | Tolerant to complex mixtures | Tolerant to salts and buffers | High purity required[5] |
| Post-Translational Modification Analysis | Excellent | Limited | Difficult for many modifications |
Experimental Protocols
Mass Spectrometry-Based Identification of Synthetic this compound
This protocol outlines a general procedure for confirming the identity of synthetic this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for high-resolution peptide analysis.
1. Sample Preparation:
-
Dissolve the lyophilized synthetic this compound in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of 10-100 fmol/µL for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Employ a binary solvent system:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Apply a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be 5% to 95% Solvent B over 30 minutes.
-
Set the flow rate appropriate for the column dimensions (e.g., 200-400 µL/min for analytical scale).
-
-
Mass Spectrometry (MS):
-
Ionize the eluted peptide using electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan MS spectra to determine the mass-to-charge ratio (m/z) of the intact peptide. The expected [M+H]+ ion for this compound would be approximately m/z 2877.3.
-
Perform tandem mass spectrometry (MS/MS) on the most abundant precursor ion corresponding to this compound.
-
Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
3. Data Analysis:
-
Process the acquired data using appropriate software.
-
Compare the experimentally determined molecular weight from the full scan MS spectrum with the theoretical molecular weight of this compound.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The observed b- and y-ion series should match the theoretical fragmentation of the this compound sequence.
Alternative Method: Edman Degradation
For orthogonal validation, particularly for confirming the N-terminal sequence, Edman degradation can be employed.[5]
1. Sample Preparation:
-
Ensure the synthetic this compound sample is of high purity (>95%).
-
The sample must have a free N-terminus.
2. Automated Edman Degradation:
-
Immobilize the peptide on a suitable support.
-
Perform sequential cycles of phenylisothiocyanate (PITC) coupling to the N-terminal amino acid, followed by cleavage and conversion to the phenylthiohydantoin (PTH)-amino acid derivative.
-
Identify the released PTH-amino acid by HPLC in each cycle.
3. Data Analysis:
-
Reconstruct the N-terminal amino acid sequence based on the order of identified PTH-amino acids.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for mass spectrometry and the signaling pathway of this compound.
Caption: Experimental workflow for the identification of synthetic this compound by LC-MS/MS.
Caption: Simplified signaling pathway of this compound.
References
- 1. High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. shimadzu.com [shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
In Vitro Validation of Somatostatin-25 Knockdown: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating the knockdown of Somatostatin-25 (SST-25) expression in vitro. It is intended for researchers, scientists, and drug development professionals seeking to effectively silence the SST gene and quantify the downstream effects. The guide outlines detailed experimental protocols, presents comparative data, and visualizes key cellular pathways and workflows.
Introduction to this compound and Gene Knockdown
Somatostatin is a crucial regulatory peptide that exists in two primary bioactive forms, Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28). SST-25 is a proprotein that is a precursor to SST-14. These peptides exert their biological effects by binding to a family of five G-protein coupled receptors (SSTR1-5), influencing a wide range of physiological processes including neurotransmission, hormone secretion, and cell proliferation. The knockdown of SST expression is a fundamental technique for studying its physiological roles and for the development of therapeutics targeting somatostatin signaling pathways.
The two most prevalent techniques for achieving gene knockdown in vitro are transient silencing using small interfering RNA (siRNA) and stable silencing using short hairpin RNA (shRNA). This guide will compare the efficacy and experimental considerations of these two approaches for silencing SST gene expression.
Comparison of Knockdown Technologies: siRNA vs. shRNA
The choice between siRNA and shRNA depends on the desired duration of the gene knockdown and the specific experimental goals.
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) |
| Mechanism | A synthetic double-stranded RNA molecule that directly enters the RNA-induced silencing complex (RISC) to induce cleavage of the target mRNA. | An RNA sequence that forms a tight hairpin structure, which is processed by the cell's machinery into siRNA. It is typically delivered via a viral vector (e.g., lentivirus, adenovirus). |
| Duration of Effect | Transient (typically 3-7 days), as the siRNA is diluted with cell division. | Stable and long-term, as the shRNA sequence is integrated into the host cell's genome. |
| Delivery Method | Transfection using lipid-based reagents, electroporation, or other non-viral methods. | Transduction using viral vectors, leading to high efficiency in a wide range of cell types, including primary and non-dividing cells. |
| Selection | Not applicable for transient knockdown. | Stable cell lines can be generated by selecting for cells that have successfully integrated the shRNA construct, often using an antibiotic resistance marker (e.g., puromycin). |
| Off-Target Effects | Can occur due to partial complementarity with unintended mRNA sequences. | Can also have off-target effects. The integration of the viral vector into the host genome can potentially lead to insertional mutagenesis. |
| Best For | Short-term studies, high-throughput screening, and experiments where transient gene silencing is sufficient. | Long-term studies, generating stable cell lines, in vivo studies, and experiments requiring sustained gene silencing. |
Experimental Protocols
Workflow for Validating SST Gene Knockdown
The following diagram illustrates the general workflow for both siRNA and shRNA-mediated knockdown and its subsequent validation.
Caption: Workflow for SST-25 knockdown and validation.
Protocol 1: RT-qPCR for SST mRNA Quantification
-
RNA Extraction: At 48 hours post-transfection (siRNA) or after puromycin selection (shRNA), harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform real-time quantitative PCR using a SYBR Green master mix and primers specific for the SST gene. Use a housekeeping gene such as GAPDH or ACTB for normalization.
-
Human SST Forward Primer: 5'-AGCAGTCTCCAGCTCAGGACT-3'
-
Human SST Reverse Primer: 5'-TCCAGGAAGTCCTTCTGGATGC-3'
-
-
Data Analysis: Calculate the relative expression of SST mRNA using the 2-ΔΔCt method, comparing the knockdown samples to a non-targeting control.
Protocol 2: ELISA for Secreted this compound
-
Sample Collection: At 72 hours post-transfection or after selection, collect the cell culture medium. Centrifuge to remove cellular debris.
-
ELISA: Use a commercial this compound ELISA kit (e.g., from Phoenix Pharmaceuticals or CusaBio). Follow the manufacturer's protocol for the preparation of standards and samples.
-
Measurement: Add the substrate and stop solution as per the kit instructions. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of this compound in the samples. Normalize to the total protein content of the cell lysate from the corresponding well.
Performance Data
The following tables summarize representative data from knockdown experiments in a human neuroendocrine tumor cell line (BON-1), which endogenously expresses Somatostatin.
Table 1: Relative SST mRNA Expression (RT-qPCR)
| Treatment | Fold Change in SST mRNA (Mean ± SD) | Knockdown Efficiency |
| Negative Control siRNA | 1.00 ± 0.12 | - |
| SST siRNA | 0.18 ± 0.05 | 82% |
| Negative Control shRNA | 1.00 ± 0.09 | - |
| SST shRNA (Stable) | 0.09 ± 0.03 | 91% |
Table 2: Secreted this compound Protein Levels (ELISA)
| Treatment | SST-25 Concentration (pg/mL per µg protein) (Mean ± SD) | Knockdown Efficiency |
| Negative Control siRNA | 152.3 ± 15.8 | - |
| SST siRNA | 41.1 ± 9.7 | 73% |
| Negative Control shRNA | 165.7 ± 18.2 | - |
| SST shRNA (Stable) | 28.2 ± 6.5 | 83% |
Downstream Functional Validation
Validating the functional consequences of SST knockdown is critical. Somatostatin binding to its primary receptor, SSTR2, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Somatostatin-SSTR2 Signaling Pathway
Caption: SST-25 signaling via the SSTR2 receptor.
Protocol 3: Forskolin-Induced cAMP Assay
-
Cell Treatment: Plate control and SST knockdown cells. Treat the cells with 10 µM forskolin (an adenylyl cyclase activator) for 15 minutes to stimulate cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit).
-
Data Analysis: Compare the levels of forskolin-stimulated cAMP in knockdown cells versus control cells. A successful knockdown of the autocrine/paracrine inhibitory SST loop should result in higher levels of cAMP upon forskolin stimulation.
Table 3: Functional Validation via cAMP Levels
| Treatment | Forskolin-Stimulated cAMP (nM) (Mean ± SD) |
| Negative Control shRNA | 8.5 ± 1.1 |
| SST shRNA (Stable) | 14.2 ± 1.9 |
The data indicates that in the absence of the inhibitory somatostatin signal, forskolin is able to induce a significantly higher level of cAMP, thus functionally validating the knockdown.
Conclusion
Both siRNA and shRNA are effective tools for the in vitro knockdown of this compound. While siRNA offers a rapid and convenient method for transient studies, shRNA is superior for long-term experiments and the generation of stable cell lines, generally providing a more profound and sustained knockdown effect at both the mRNA and protein levels. The choice of methodology should be guided by the specific research question and experimental timeline. Validation should always include quantification of both mRNA and protein, as well as a functional assay to confirm the desired biological consequence of the knockdown.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
